molecular formula C14H11NO B4618616 2-Benzylbenzoxazole CAS No. 2008-07-3

2-Benzylbenzoxazole

Cat. No.: B4618616
CAS No.: 2008-07-3
M. Wt: 209.24 g/mol
InChI Key: QHCPEVCCVPNQHM-UHFFFAOYSA-N
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Description

2-Benzylbenzoxazole is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-benzyl-1,3-benzoxazole is 209.084063974 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHCPEVCCVPNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173899
Record name Benzoxazole, 2-benzyl-
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Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2008-07-3
Record name 2-Benzylbenzoxazole
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Record name Benzoxazole, 2-benzyl-
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Record name Benzoxazole, 2-benzyl-
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Record name 2-benzylbenzoxazole
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Foundational & Exploratory

2-Benzylbenzoxazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmacological Applications[1]

Executive Summary

2-Benzylbenzoxazole (CAS: 2008-07-3) represents a critical scaffold in heterocyclic medicinal chemistry.[1] Characterized by a benzene ring fused to an oxazole ring with a pendant benzyl group at the C-2 position, this pharmacophore exhibits a unique electronic profile that facilitates interaction with diverse biological targets. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, spectroscopic signatures, and therapeutic potential as a topoisomerase inhibitor and antimicrobial agent.

Chemical Profile & Physicochemical Properties

The this compound moiety combines the lipophilicity of the benzyl group with the polar, hydrogen-bond accepting nature of the benzoxazole nitrogen. This balance is crucial for membrane permeability and active site binding.[1]

Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name 2-Benzyl-1,3-benzoxazoleAlso: 2-(Phenylmethyl)benzoxazole
CAS Number 2008-07-3
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Physical State Low-melting solid / Viscous oilOften crystallizes as yellow needles upon purification
Boiling Point ~345.2°CAt 760 mmHg (Predicted)
Density 1.169 g/cm³
Solubility DMSO, Ethanol, CH₂Cl₂, ChloroformInsoluble in water
LogP ~3.7High lipophilicity aids cell penetration
H-Bond Acceptors 2 (N, O)Key for receptor docking

Synthetic Methodologies

The synthesis of this compound typically involves the cyclocondensation of 2-aminophenol with phenylacetic acid derivatives. The choice of condensing agent dictates the reaction efficiency and workup complexity.

Core Mechanism: Cyclodehydration

The reaction proceeds via an initial amide formation followed by acid-catalyzed ring closure (dehydration).[1] Polyphosphoric acid (PPA) is the preferred medium as it acts as both solvent and Lewis acid catalyst, driving the equilibrium toward the heterocycle.

Figure 1: Synthetic Pathway (DOT Visualization)

Synthesis Reactants 2-Aminophenol + Phenylacetic Acid Intermediate Intermediate Amide (N-(2-hydroxyphenyl) -2-phenylacetamide) Reactants->Intermediate PPA, 140°C Acylation Cyclization Cyclodehydration (Ring Closure) Intermediate->Cyclization -H₂O Product This compound Cyclization->Product Final Product

Caption: Acid-catalyzed cyclocondensation pathway using Polyphosphoric Acid (PPA).

Spectroscopic Characterization

Accurate identification of this compound relies on distinguishing the methylene bridge protons and the benzoxazole C=N stretch.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signal is the singlet corresponding to the benzylic methylene group. Due to the electron-withdrawing nature of the benzoxazole ring (via the C=N bond), these protons are deshielded relative to standard benzyl positions.

    • δ 4.20 – 4.45 ppm (s, 2H): Benzylic -CH₂-.[1]

    • δ 7.10 – 7.80 ppm (m, 9H): Aromatic protons (overlapping multiplets from benzoxazole and phenyl rings).[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~35.0 ppm: Benzylic -CH₂-.[1]

    • δ ~164.5 ppm: C-2 carbon (C=N), characteristic of the oxazole ring.[1]

    • δ 110.0 – 151.0 ppm: Aromatic carbons.[1]

Infrared Spectroscopy (FT-IR)
  • 1610 – 1630 cm⁻¹: C=N stretching vibration (strong, diagnostic).[1]

  • 1240 cm⁻¹: C-O-C asymmetric stretching.[1]

  • 3030 – 3060 cm⁻¹: Aromatic C-H stretch.[1]

Pharmacological Applications

The this compound scaffold is a "privileged structure" in drug discovery, serving as a template for various bioactive agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli).[1] The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.

Anticancer Potential (Topoisomerase Inhibition)

Research indicates that 2-substituted benzoxazoles can act as Topoisomerase II inhibitors .[1]

  • Mechanism: The planar benzoxazole ring intercalates into DNA, while the flexible benzyl substituent occupies the minor groove, stabilizing the DNA-enzyme cleavage complex. This leads to apoptosis in rapidly dividing cancer cells (e.g., HeLa, MCF-7 lines).[1]

  • SAR Insight: Substitution on the benzyl ring (e.g., p-Cl, p-NO₂) significantly modulates cytotoxicity.[1] The methylene bridge is critical; direct fusion (2-phenylbenzoxazole) alters the steric profile and binding affinity.

Figure 2: Biological Mechanism of Action

BioMechanism Compound This compound Derivatives Target DNA Topoisomerase II Compound->Target Intercalation Complex Stabilized DNA-Enzyme Cleavage Complex Target->Complex Binding Effect Inhibition of DNA Re-ligation Complex->Effect Arrests Cycle Outcome Apoptosis / Cell Death (Cancer Cells) Effect->Outcome Therapeutic Effect

Caption: Proposed mechanism for anticancer activity via Topoisomerase II inhibition.[1]

Experimental Protocols

Protocol A: Synthesis via Polyphosphoric Acid (PPA)

This method is preferred for its high yield and operational simplicity.[1]

Reagents:

  • 2-Aminophenol (10 mmol, 1.09 g)[1]

  • Phenylacetic acid (10 mmol, 1.36 g)

  • Polyphosphoric Acid (PPA) (10-15 g)[1]

Procedure:

  • Preparation: In a 50 mL round-bottom flask, mix 2-aminophenol and phenylacetic acid.

  • Addition: Add PPA to the mixture. Ensure the reagents are thoroughly wetted by the acid.

  • Reaction: Heat the mixture in an oil bath at 140–150°C for 3–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).[1] The spot for 2-aminophenol should disappear.[1]

  • Quenching: Cool the reaction mixture to ~60°C. Slowly pour the viscous syrup into 200 mL of crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the slurry with 10% NaHCO₃ or NaOH solution until pH ~8. A solid precipitate or oil will separate.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc) to obtain the pure product.

Yield: Typically 75–85%.[1]

Protocol B: Biological Assay (Antimicrobial Screening)

Method: Agar Well Diffusion.[1]

  • Culture: Prepare fresh cultures of S. aureus and E. coli adjusted to 0.5 McFarland standard.

  • Plating: Swab Mueller-Hinton agar plates with the bacterial suspension.

  • Treatment: Punch 6 mm wells into the agar. Add 50 µL of the test compound (dissolved in DMSO at 1 mg/mL) into the wells. Use DMSO as a negative control and Ciprofloxacin as a positive control.[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.

References

  • PubChem. Benzoxazole, 2-(phenylmethyl)- | C14H11NO.[1] National Library of Medicine.[1] [Link][1]

  • ChemSrc. this compound | CAS#:2008-07-3.[1] Chemical Source Data. [Link]

  • ResearchGate. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 2022.[1][2] [Link]

  • MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 2024.[1] [Link]

Sources

2-Benzylbenzoxazole (CAS 2008-07-3): Technical Whitepaper on Physicochemical Properties, Safety Protocols, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzylbenzoxazole (CAS 2008-07-3), formally known as 2-(phenylmethyl)-1,3-benzoxazole, is a high-value heterocyclic intermediate utilized extensively in medicinal chemistry and materials science[1]. The benzoxazole core is widely recognized as a "privileged scaffold"—a molecular framework capable of acting as a bioisostere for natural nucleotides, thereby enabling diverse interactions with biological targets ranging from enzymes to microbial membranes. This whitepaper synthesizes its physicochemical profile, safety handling requirements, and modern, high-yield synthetic methodologies.

Physicochemical Profile and Structural Causality

Understanding the fundamental physicochemical properties of this compound is critical for both formulation scientists and synthetic chemists. The data below summarizes its core metrics.

PropertyValueSource
CAS Number 2008-07-3[2],[1]
Molecular Formula C14H11NO[2],[1]
Molecular Weight 209.24 g/mol [2],[1]
Density 1.169 g/cm³[2]
Boiling Point 345.2 ºC (at 760 mmHg)[2]
Flash Point 142.5 ºC[2]
XLogP3 (Lipophilicity) 3.7[1]
Topological Polar Surface Area (TPSA) 26.0 Ų[2],[1]
Hydrogen Bond Acceptors / Donors 2 / 0[1]

Causality in Drug Design & Handling: With an XLogP3 of 3.7, the molecule exhibits pronounced lipophilicity[1]. While this is highly favorable for passive transcellular permeation—a critical pharmacokinetic parameter for central nervous system (CNS) targets—it necessitates the strategic use of co-solvents (e.g., DMSO) during in vitro biochemical assays to prevent aqueous precipitation. Furthermore, its low TPSA (26.0 Ų) strongly supports excellent blood-brain barrier (BBB) penetration potential, making it an ideal precursor for neuroactive drug development[2],[1].

Safety Data Sheet (SDS) & Risk Mitigation

While a globally harmonized, compound-specific SDS for this compound is often grouped under general heterocyclic research chemicals, its structural alerts dictate strict laboratory safety protocols.

  • Hazard Identification : As a lipophilic nitrogenous heterocycle, it acts as a skin and severe eye irritant.

  • Environmental Toxicity : Given its partition coefficient (LogP 3.7), this compound poses a risk of bioaccumulation and long-term aquatic toxicity[1]. It must never be discharged into municipal water systems.

  • PPE & Handling : Manipulations must be conducted under a certified Class II chemical fume hood. Required Personal Protective Equipment (PPE) includes nitrile gloves (minimum 0.11 mm thickness to prevent permeation of lipophilic organics), tightly sealed safety goggles, and a standard lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from strong oxidizing agents to prevent uncontrolled degradation or cleavage of the benzoxazole ring.

Advanced Synthetic Methodologies

Historically, the synthesis of 2-substituted benzoxazoles required harsh oxidizing agents, complex transition metal catalysts, or multi-step pathways that suffered from poor atom economy. Recent advancements have successfully shifted toward green chemistry and one-pot multicomponent reactions.

Method A: Sulfur-Catalyzed Willgerodt Rearrangement

A highly scalable one-pot method involves the direct reaction of o-aminophenol with acetophenone, catalyzed by elemental sulfur in DMSO. In this system, DMSO and sulfur act synergistically as oxidizing agents alongside a basic catalyst (e.g., N-methylmorpholine), effectively eliminating the need for expensive transition metals.

Method B: Deep Eutectic Solvent on Magnetic Nanoparticles (DES@MNP)

A modern, highly efficient green methodology utilizes a magnetic nanoparticle-supported deep eutectic solvent ([Urea]4[ZnCl2]) as a catalyst[3]. This approach solves the classic industrial problem of catalyst recovery. Elemental sulfur acts as a reductant to promote oxidative rearranging coupling in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO)[3].

Step-by-Step Protocol: DES@MNP Catalyzed Synthesis

The following self-validating protocol outlines the synthesis of this compound, consistently yielding 86-91%[3].

  • Preparation : In a standard round-bottom flask, combine 2-nitrophenol (1 equivalent) and acetophenone (2 equivalents)[3].

    • Rationale: Acetophenone acts as both the benzyl source and a reactant in the condensation.

  • Catalytic Initiation : Introduce 10 mol% of the DES@MNP catalyst[3].

    • Rationale: The zinc-based deep eutectic solvent activates the carbonyl carbon, lowering the activation energy required for nucleophilic attack.

  • Promoter Addition : Add DABCO (1 equivalent) and elemental sulfur (3 equivalents)[3].

    • Rationale: Sulfur drives the oxidative rearranging coupling, while DABCO serves as a base to neutralize generated protons and facilitate the structural rearrangement.

  • Thermal Condensation : Stir the reaction mixture at 130 °C for 16 hours[3].

    • Verification: Monitor reaction progress via Thin-Layer Chromatography (TLC) until the 2-nitrophenol spot completely disappears, ensuring the system is self-validating before proceeding.

  • Catalyst Recovery : Apply an external magnetic field to the exterior of the flask to aggregate the DES@MNP catalyst[3]. Decant the liquid phase.

    • Rationale: This step ensures the catalyst can be washed and reused (up to five consecutive runs without significant activity loss), drastically improving the green chemistry metrics of the workflow[3].

  • Purification : Purify the crude product via column chromatography (silica gel) to isolate pure this compound. Confirm structural integrity using FT-IR, 1H NMR, 13C NMR, and GC-MS[3].

Synthesis N1 2-Nitrophenol + Acetophenone N2 Add DES@MNP Catalyst (10 mol%) N1->N2 N3 Add DABCO & Sulfur (Reductant/Promoter) N2->N3 N4 Thermal Condensation (130°C, 16h) N3->N4 N5 Magnetic Separation (Catalyst Recovery) N4->N5 N6 This compound (Yield: 86-91%) N5->N6

Fig 1: DES@MNP catalyzed synthesis workflow for this compound.

Pharmacological and Industrial Relevance

Derivatives of this compound are extensively screened in high-throughput biological assays. They have demonstrated significant potential as inhibitors of the fatty acid amide hydrolase (FAAH) enzyme and exhibit targeted anti-proliferative properties against various cancer cell lines. Furthermore, structural modifications of the benzylcarbonylamino-benzoxazole core have yielded novel compounds with marked antibacterial and antifungal activities, positioning this molecule as a highly versatile building block in modern drug discovery[4].

References

1.[2] Title: this compound | CAS#:2008-07-3 | Chemsrc Source: chemsrc.com URL:

2. Title: Synthesis and Cytotoxicity Evaluation of 2-Benzoylbenzoxazoles by Reaction of o-Aminophenol with Acetophenone Catalyzed by Sulfur in DMSO Source: hust.edu.vn URL:

3.[3] Title: Synthesis of various this compound derivatives catalyzed by deep eutectic solvent-supported onto magnetic nanoparticles | VNUHCM Journal of Natural Sciences Source: scienceandtechnology.com.vn URL:

4.[4] Title: Synthesis and Antimicrobial Activity of New 2‐[p ... - SciSpace Source: scispace.com URL:

5.[1] Title: Benzoxazole, 2-(phenylmethyl)- | C14H11NO | CID 16179 - PubChem Source: nih.gov URL:

Sources

The 2-Benzylbenzoxazole Pharmacophore: A Comprehensive Biological Activity Profile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of rational drug design, I often encounter heterocyclic scaffolds that offer immense structural versatility. Among these, benzoxazoles stand out as structural isosteres of natural nucleotides, allowing them to seamlessly intercalate or bind within biopolymer active sites. However, it is the 2-benzylbenzoxazole subclass that presents a unique mechanistic advantage.

By inserting a single methylene bridge (–CH₂–) between the benzoxazole core and the phenyl ring, we fundamentally alter the molecule's spatial geometry and electronic distribution. This guide explores the causality behind the biological activity of this compound derivatives, bridging the gap between synthetic methodology and in vitro efficacy.

Structural Rationale: The Methylene Bridge Advantage

In traditional 2-phenylbenzoxazoles, the direct connection between the two aromatic systems enforces a highly planar, fully conjugated


-system. While useful for DNA intercalation, this rigidity often limits the molecule's ability to adapt to complex, three-dimensional enzymatic pockets.

The introduction of the methylene bridge in 2-benzylbenzoxazoles acts as a conformational hinge. This decoupling breaks the extended


-conjugation, allowing the molecule to adopt non-planar geometries. Furthermore, this electronic isolation ensures that electron-donating or withdrawing substituents on the benzyl ring exert localized effects rather than being dissipated across the entire heterocyclic core. This specific structural tweak is the driving force behind the enhanced antimicrobial, anticancer, and antioxidant profiles observed in recent drug development pipelines.

Biological Activity Spectrum

Antimicrobial and Antimycobacterial Efficacy

The rise of multidrug-resistant (MDR) bacterial strains necessitates the development of novel chemotypes. This compound derivatives have demonstrated a profound broad-spectrum antimicrobial capacity.

A critical factor in antimycobacterial drug design is overcoming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex of the mycobacterial cell wall. Highly lipophilic derivatives, such as 5,7-di-tert-butyl-2-benzylbenzoxazole (cLogP > 4.5), exploit this lipid-rich barrier. By maximizing lipophilicity, these compounds partition effectively into the cell wall, achieving Minimum Inhibitory Concentrations (MIC) of 32 µmol/L against non-tuberculous strains like Mycobacterium kansasii1.

Furthermore, amidation at the 5-position yields potent antifungal agents. For example, 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole exhibits an MIC of 3.12 µg/mL against Candida glabrata, a potency directly comparable to the standard clinical drug miconazole 2.

Anticancer Activity and Topoisomerase I Inhibition

Benzoxazoles are well-documented non-nucleoside Topoisomerase I poisons. They function by stabilizing the Topoisomerase I-DNA cleavage complex, preventing DNA religation. When the replication fork collides with this stabilized complex, it induces lethal double-strand breaks. Oxidized derivatives of the 2-benzyl scaffold (2-benzoylbenzoxazoles) have shown significant anti-proliferative activity, yielding IC50 values between 36.37 and 56.08 µM in cancer cell growth inhibition assays .

Pathways Drug This compound Derivative Topo DNA Topoisomerase I (Target Enzyme) Drug->Topo Intercalation Complex Cleavage Complex Stabilization Topo->Complex Prevents Religation Damage DNA Double-Strand Breaks Complex->Damage Fork Collision Apoptosis Apoptosis / Cell Death Damage->Apoptosis Caspase Activation

Mechanism of Topoisomerase I inhibition and downstream apoptotic signaling.

Antioxidant Capacity

The interruption of conjugation by the methylene bridge plays a pivotal role in radical scavenging. Derivatives possessing a benzamido moiety at the R-substituent of the this compound core exhibit exceptional DPPH radical scavenging activity (up to 85% at 10⁻³ M) . The localized electron density, unburdened by full-molecule delocalization, creates a thermodynamically favorable environment for hydrogen atom transfer to reactive oxygen species.

Quantitative Data Summaries

To facilitate rapid comparison for drug design, the quantitative biological profiles of key derivatives are summarized below.

Table 1: Antimicrobial and Antifungal Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
5,7-Di-tert-butyl-2-benzylbenzoxazoleMycobacterium kansasii32 µmol/L1
2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazoleCandida glabrata3.12 µg/mL2
2-(benzyl)-5-[(substituted-phenyl)carbonylamino]benzoxazolesGram-positive / Gram-negative Bacteria6.25 - 200 µg/mL3

Table 2: Anticancer and Antioxidant Profiling

Derivative TypeBiological Target / AssayObserved ActivityMechanism of ActionReference
2-Benzoylbenzoxazoles (Oxidized 2-benzyl analogs)Cancer Cell Lines (Cytotoxicity)IC50: 36.37 - 56.08 µMFAAH enzyme inhibition / Topoisomerase I poisoning
Benzamido-substituted this compoundDPPH Radical Scavenging85% scavenging at 10⁻³ MConformational decoupling enhances localized radical quenching

Rational Synthesis & Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems designed to eliminate artifacts during synthesis and biological screening.

Workflow A o-Aminophenol + Acetophenone B DES Catalysis [Urea]4[ZnCl2] A->B Oxidative Coupling C This compound Scaffold B->C Cyclization D SAR Diversification (Amidation/Alkylation) C->D Substitution E In Vitro Profiling (MIC, IC50, DPPH) D->E High-Throughput Screen

Workflow for the synthesis and biological evaluation of 2-benzylbenzoxazoles.

Protocol: Green Synthesis via Deep Eutectic Solvent Catalysis

Traditional syntheses of 2-benzylbenzoxazoles require harsh oxidizing agents and complex transition metal catalysts, often leading to toxic heavy-metal contamination in the final Active Pharmaceutical Ingredient (API). This protocol utilizes a Deep Eutectic Solvent (DES) supported on magnetic nanoparticles [[4]]().

Causality: The [Urea]₄[ZnCl₂] DES creates a highly localized, dense catalytic microenvironment that stabilizes the oxidative rearrangement transition state. The magnetic support allows for instantaneous catalyst recovery via an external magnetic field, preventing product contamination and establishing a self-validating green chemistry loop.

  • Preparation: In a round-bottom flask, combine 1.0 mmol of 2-aminophenol and 1.0 mmol of acetophenone derivative.

  • Catalyst Addition: Add 10 mol% of magnetic nanoparticle-supported [Urea]₄[ZnCl₂] DES and elemental sulfur (as a reductant/catalyst for the Willgerodt-Kindler-type rearrangement).

  • Reaction: Stir the mixture at 100°C under solvent-free conditions. Monitor the reaction progression via TLC (Ethyl Acetate:Petroleum Ether 1:9).

  • Recovery: Upon completion, apply an external neodymium magnet to the flask exterior. Decant the liquid product mixture, leaving the magnetic catalyst cleanly behind.

  • Purification: Recrystallize the crude this compound from hot ethanol to yield the pure scaffold.

Protocol: High-Throughput Resazurin-Based MIC Assay

Highly lipophilic benzoxazole derivatives often form micro-precipitates in aqueous broth, which spectrophotometers misinterpret as bacterial turbidity (yielding false positives for bacterial growth).

Causality: To bypass this optical artifact, we use Resazurin as a self-validating metabolic sensor. Resazurin is only reduced to the highly fluorescent, pink resorufin by the active electron transport chain of living cells. If the well remains blue, the cells are dead, completely validating the assay against compound precipitation.

  • Preparation: Prepare a 96-well microtiter plate. Dispense 100 µL of Mueller-Hinton broth into all wells.

  • Serial Dilution: Add 100 µL of the this compound derivative (dissolved in 1% DMSO) to the first column. Perform a two-fold serial dilution across the plate (concentrations ranging from 1000 to 4 µmol/L).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well. Include a positive control (broth + bacteria) and a negative control (broth + drug, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Metabolic Readout: Add 20 µL of 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Analysis: Visually inspect the plate. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic reduction).

References

  • Synthesis and Cytotoxicity Evaluation of 2-Benzoylbenzoxazoles by Reaction of o-Aminophenol with Acetophenone Catalyzed by Sulfur in DMSO. Source: hust.edu.vn. URL:

  • Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Source: nih.gov. URL: 1

  • Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles. Source: researchgate.net. URL: 2

  • Synthesis of various this compound derivatives catalyzed by deep eutectic solvent-supported onto magnetic nanoparticles. Source: scienceandtechnology.com.vn. URL: 4

  • A STUDY ON THE ANTIOXIDANT ACTIVITIES OF SOME NEW BENZAZOLE DERIVATIVES. Source: d-nb.info. URL:

  • Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Source: esisresearch.org. URL: 3

Sources

Pharmacophore Modeling of 2-Benzylbenzoxazole for Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-benzylbenzoxazole scaffold is a highly privileged structure in medicinal chemistry, frequently acting as a structural isostere for natural nucleotides[1]. Its unique geometric and electronic properties allow it to interface with diverse biological targets, ranging from viral fusion proteins to bacterial enzymes and eukaryotic efflux pumps. This whitepaper provides an in-depth technical analysis of the pharmacophoric features of this compound, detailing its structural anatomy, target mapping, and the computational and synthetic protocols required to leverage this scaffold in modern drug discovery.

Structural Anatomy & Chemical Space

The pharmacological versatility of this compound stems from its tripartite structural anatomy, which dictates its spatial behavior in target binding pockets:

  • The Benzoxazole Core: A rigid, bicyclic heteroaromatic system. The nitrogen and oxygen atoms act as potent Hydrogen Bond Acceptors (HBAs). The planar nature of this core facilitates

    
     stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within enzyme active sites.
    
  • The Methylene Linker (-CH₂-): Unlike 2-phenylbenzoxazoles, where the phenyl ring is directly attached and often coplanar due to extended

    
    -conjugation, the methylene bridge in this compound breaks this conjugation. Causality:  This introduces crucial rotational degrees of freedom, allowing the molecule to adopt non-planar, "bent" conformations. This flexibility is the primary driver for induced-fit binding in deep, angular hydrophobic pockets.
    
  • The Phenyl Ring: A highly modifiable Hydrophobic (HYD) and Aromatic (AR) feature. Substitutions here (e.g., halogens, nitro groups) fine-tune the lipophilicity (clogP) and electronic distribution of the molecule, dictating its cellular permeability and target residence time.

Pharmacophore Generation Workflow

Pharmacophore modeling translates the 3D spatial arrangement of these chemical features into a predictive mathematical model. For this compound derivatives, a Ligand-Based Pharmacophore (LBP) approach is often employed when the exact binding conformation within the target is unknown (e.g., during phenotypic antimicrobial screening).

Causality in Workflow Design: The critical step in this workflow is Conformational Generation. Because the methylene linker is highly flexible, a rigid computational approach will fail to capture the bioactive conformation. We must generate a diverse conformational ensemble to ensure the bioactive pose is sampled before feature extraction.

Fig 1. Ligand-based pharmacophore modeling and virtual screening workflow.

Therapeutic Target Mapping & Causality

The this compound pharmacophore has been successfully mapped to several distinct therapeutic areas:

  • Antimicrobial & Antifungal Activity: Derivatives such as 5-substituted-carbonylamino benzoxazoles exhibit broad-spectrum activity. The lipophilicity of the benzyl group allows penetration through complex cell walls, while the benzoxazole core interacts with essential enzymes. Highly lipophilic variants, such as 5,7-di-tert-butyl-2-benzylbenzoxazoles, have shown specific efficacy against Mycobacterium tuberculosis by penetrating the thick mycolic acid layer[2].

  • Antiviral Entry Inhibition: The scaffold serves as a template for viral entry inhibitors. For instance, the derivative OX-1 (5-amino-2-benzylbenzoxazole) and its optimized analog AS-48 act against the Measles Virus (MV)[3]. Mechanism: These compounds bind to a transient hydrophobic pocket in the MV Fusion (F) protein, stabilizing the prefusion intermediate state and preventing the conformational refolding required for viral-cell membrane fusion[3].

  • Anticancer & MDR Reversal: In oncology, compounds like 5-(p-nitrobenzamido)-2-benzylbenzoxazole (BD-3) act as resistance modifiers. They induce apoptosis in multidrug-resistant (MDR) mouse lymphoma cells, likely by modulating efflux pump activity and restoring apoptotic signaling pathways[4].

Fig 2. Mechanism of this compound derivatives inhibiting MV membrane fusion.

Quantitative Data Presentation

The following table summarizes the biological evaluation of key this compound derivatives across different therapeutic targets to facilitate comparative analysis.

Compound / DerivativeTarget / Disease ModelBiological Activity (MIC / IC₅₀)Putative Mechanism of Action
2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazoleCandida albicansMIC = 6.25 µg/mLMembrane/Enzyme disruption[1]
4-(5,7-di-tert-butylbenzoxazol-2-yl-methyl)-phenol (2h)Mycobacterium tuberculosisMIC = 16 µmol/LCell wall penetration[2]
OX-1 / AS-48 analogsMeasles Virus (MV)IC₅₀ = 0.6 - 3.0 µMF-protein prefusion stabilization[3]
5-(p-nitrobenzamido)-2-benzylbenzoxazole (BD-3)MDR Mouse LymphomaApoptosis InductionEfflux pump modulation[4]

Experimental Protocols

Protocol A: In Silico Pharmacophore Modeling & Validation

A self-validating computational system to ensure predictive reliability.

  • Dataset Preparation: Curate a dataset of synthesized 2-benzylbenzoxazoles with known biological activities. Classify compounds logarithmically into highly active, moderately active, and inactive tiers.

  • Conformational Search: Utilize software (e.g., OMEGA by OpenEye) to generate up to 250 conformers per ligand within a 20 kcal/mol energy window. Causality: The flexible benzyl linker requires extensive sampling to ensure the target-bound bioactive pose is represented in the dataset.

  • Feature Mapping: Identify common chemical features using a modeling suite (e.g., Discovery Studio). Map the benzoxazole nitrogen/oxygen as Hydrogen Bond Acceptors (HBA) and the benzyl phenyl ring as a Hydrophobic (HYD) feature.

  • Model Validation (Self-Validation Step): Construct a "decoy database" containing 1,000 structurally similar but biologically inactive molecules. Screen this decoy database using the generated pharmacophore model.

  • Statistical Analysis: Calculate the Receiver Operating Characteristic (ROC) curve. A valid model must yield an Area Under the Curve (AUC) > 0.80 and a high Enrichment Factor (EF), proving the model discriminates true active hits from background noise rather than fitting to random structural artifacts.

Protocol B: One-Pot Synthesis of this compound

A streamlined methodology adapted from established acid-catalyzed cyclodehydration protocols[5].

  • Acid Chloride Generation: In a round-bottom flask, treat phenylacetic acid (2.5 mmol) with thionyl chloride (

    
    , 3.0 mmol) at 80°C for 1 hour. Validation: Quench a 10 µL aliquot with methanol; Thin-Layer Chromatography (TLC) should confirm the complete conversion of the acid to the methyl ester (appearance of a new, higher 
    
    
    
    spot).
  • Solvent Exchange: Distill off the excess

    
     under reduced pressure to prevent toxic side reactions and degradation in the subsequent amidation step.
    
  • Amidation & Cyclization: Dissolve the resulting phenylacetyl chloride in 5 mL of dry dioxane. Add 2-aminophenol (2.5 mmol) and methanesulfonic acid (

    
    , 0.5 mL) as a catalyst.
    
  • Reflux: Stir the mixture at 100°C for 2-3 hours. Causality: The methanesulfonic acid acts as a dual-purpose catalyst, driving both the initial amide formation and the subsequent intramolecular cyclodehydration required to close the oxazole ring.

  • Workup & Purification: Remove the dioxane via rotary evaporation. Dilute the residue with ethyl acetate and wash with saturated aqueous

    
     to neutralize the acid. Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate. Purify via silica gel column chromatography to yield the pure this compound scaffold.

References

  • Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry. URL:[Link]

  • Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules (MDPI). URL:[Link]

  • Design of a Small-Molecule Entry Inhibitor with Activity against Primary Measles Virus Strains. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. Anticancer Research. URL:[Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. URL:[Link]

Sources

Technical Monograph: 2-Benzylbenzoxazole – Physicochemical Profiling and Bio-Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzylbenzoxazole (CAS: 2008-07-3) is a bicyclic heteroaromatic scaffold characterized by a benzene ring fused to an oxazole ring, with a benzyl group substituted at the C-2 position. Unlike its rigid analog 2-phenylbenzoxazole (a solid), the introduction of a methylene (-CH₂-) spacer confers unique physicochemical properties, most notably a liquid state at room temperature.

This guide provides a definitive technical profile of this compound, synthesizing experimental physicochemical data, validated synthesis protocols, and critical Structure-Activity Relationship (SAR) insights relevant to drug discovery.

Part 1: Physicochemical Identity[1]

The physical state of this compound is frequently misidentified in generic databases due to confusion with its solid analogs. Experimental evidence confirms it is a yellowish oil at standard ambient temperature and pressure.

Table 1: Core Physicochemical Constants
PropertyValueCondition/Note
CAS Number 2008-07-3Unique Identifier
Molecular Formula C₁₄H₁₁NO-
Molecular Weight 209.25 g/mol -
Physical State Yellowish OilAt 25°C [1][3]
Melting Point < 25°CLiquid at room temp; often cited as N/A
Boiling Point 345.2°CAt 760 mmHg (Predicted)
Density 1.169 g/cm³At 20°C
Refractive Index 1.631-
LogP 3.7Lipophilic character
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water

Technical Insight: The methylene bridge disrupts the π-π stacking interactions seen in 2-phenylbenzoxazole (MP ~100°C), resulting in a significantly lower melting point. This "linker effect" is a critical consideration for formulation and crystallization studies.

Part 2: Structural Analysis & Spectroscopy[3]

Accurate identification relies on distinguishing the benzylic methylene signal from the aromatic region.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.32 ppm (s, 2H): The diagnostic singlet for the benzylic methylene (-CH₂-) group. This signal is distinct and integrates to 2 protons.[1]

    • δ 7.20 – 7.45 ppm (m, 5H): Phenyl ring protons.

    • δ 7.45 – 7.75 ppm (m, 4H): Benzoxazole core protons. The protons at positions 4 and 7 typically appear downfield due to the heteroatom influence.

Mass Spectrometry (MS)
  • MS (EI, 70 eV):

    • m/z 209 [M]+: Molecular ion peak.

    • m/z 91 [C₇H₇]+: Tropylium ion fragment, characteristic of the benzyl substituent.

Part 3: Synthesis & Purification

The synthesis of this compound requires a method that avoids aggressive oxidation of the methylene bridge. The One-Pot Acid Chloride Cyclization is the industry standard for reliability and yield.

Reaction Logic

The synthesis proceeds via the acylation of 2-aminophenol with phenylacetyl chloride (generated in situ), followed by acid-catalyzed cyclodehydration.

Synthesis cluster_conditions Critical Control Points Start1 Phenylacetic Acid Inter Intermediate Amide (Not Isolated) Start1->Inter SOCl2, 80°C (In situ Acid Chloride) Start2 2-Aminophenol Start2->Inter Addition in Dioxane Product This compound (Yellow Oil) Inter->Product MeSO3H (Cat.) Cyclodehydration

Figure 1: One-pot synthesis workflow avoiding intermediate isolation.

Experimental Protocol: One-Pot Cyclization

Objective: Synthesis of this compound (Scale: 2.5 mmol).

  • Activation: In a dry flask, charge Phenylacetic acid (340 mg, 2.5 mmol) and Thionyl chloride (SOCl₂, 357 mg, 3.0 mmol).

  • Reaction: Heat to 80°C for 1 hour. Monitor by TLC (methanol quench) until the acid is consumed.[2]

  • Distillation: Remove excess SOCl₂ under reduced pressure.

  • Coupling: Dissolve the residue in anhydrous Dioxane (5 mL). Add 2-Aminophenol (272 mg, 2.5 mmol).[2]

  • Cyclization: Add Methanesulfonic acid (MeSO₃H, 0.5 mL) dropwise. Heat the mixture to reflux (100-110°C) for 2–3 hours.

  • Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc 9:1) to yield a yellowish oil.

Part 4: Biological Relevance & Drug Discovery[8]

For drug development professionals, this compound is not just a scaffold but a modulator of cytotoxicity.

SAR Insight: The Methylene Spacer

Research indicates a distinct "Linker Effect" when comparing this compound to its direct analog, 2-phenylbenzoxazole.

  • Cytotoxicity: The insertion of the methylene bridge at position C-2 generally decreases cytotoxicity against healthy cell lines (e.g., L929) and certain cancer lines compared to the rigid 2-phenyl analogs [4].

  • Mechanism: The flexibility provided by the -CH₂- group alters the binding mode to DNA topoisomerases, often reducing inhibitory activity. This makes the 2-benzyl motif valuable when designing agents where high selectivity and lower general toxicity are required.

SAR Scaffold Benzoxazole Core Linker C-2 Methylene Linker (-CH2-) Scaffold->Linker Substitution Outcome1 Reduced Cytotoxicity (vs. Phenyl analog) Linker->Outcome1 Increases Flexibility Outcome2 Altered Topoisomerase Binding Affinity Linker->Outcome2 Modifies Sterics

Figure 2: Structure-Activity Relationship (SAR) impact of the methylene bridge.

References

  • PubChem. (2025).[3][4] Benzoxazole, 2-(phenylmethyl)- Compound Summary. National Library of Medicine. Link

  • ChemSrc. (2025).[5] this compound Physicochemical Properties. Link

  • Ranjbar-Karimi, R., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Link

  • Foto, E., et al. (2022).[6] Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry. Link

  • BenchChem. (2025).[7][8] Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles. Link

Sources

The 2-Substituted Benzoxazole Scaffold: From Synthetic Evolution to Clinical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted benzoxazole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally isosteric with adenine and guanine, this scaffold serves as a cornerstone in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and amyloid stabilizers. This guide analyzes the synthetic evolution of this scaffold, from harsh acid-catalyzed condensations to modern transition-metal-catalyzed C-H activations, and provides validated protocols for laboratory implementation.

Structural Significance & Pharmacophore Analysis

The benzoxazole core consists of a benzene ring fused to an oxazole ring.[1][2] Its utility in drug design stems from three physicochemical pillars:

  • Bioisosterism: The benzoxazole ring is a flat, aromatic system that mimics the purine bases of DNA/RNA. This allows it to intercalate into DNA or bind to the ATP-binding pockets of kinases (e.g., VEGFR-2 inhibitors).

  • Hydrogen Bonding: The nitrogen atom at position 3 acts as a hydrogen bond acceptor, while the oxygen at position 1 modulates the electron density of the system. Substituents at the C2 position allow for the extension of the pharmacophore into deep hydrophobic pockets of target proteins.

  • Metabolic Stability: Unlike some indole or benzimidazole analogs, the benzoxazole ring is relatively resistant to oxidative metabolism, improving the pharmacokinetic (PK) profile of drug candidates.

Historical Evolution of Synthetic Methodologies[3]

The synthesis of 2-substituted benzoxazoles has evolved through three distinct eras, moving toward milder conditions and higher atom economy.

Era 1: The Condensation Age (1920s–1980s)

The classical Phillips Condensation involves the reaction of o-aminophenols with carboxylic acids or their derivatives (nitriles, acid chlorides).

  • Mechanism: Nucleophilic attack of the amino group on the carbonyl, followed by acid-catalyzed dehydration.

  • Limitations: Requires harsh dehydrating agents (Polyphosphoric acid - PPA) and high temperatures (150–200°C), which are incompatible with sensitive functional groups.

Era 2: The Oxidative Cyclization Age (1990s–2000s)

To avoid strong acids, researchers developed oxidative cyclization of Schiff bases (formed from o-aminophenol and aldehydes).

  • Reagents: DDQ, MnO₂, Pb(OAc)₄, or hypervalent iodine.

  • Advantage: Allows the use of aldehydes, which are more available than acid chlorides.

  • Disadvantage: Stoichiometric oxidants generate significant toxic waste.

Era 3: The Catalytic C-H Activation Age (2010s–Present)

Modern methods utilize transition metals (Cu, Pd, Fe) to catalyze intramolecular C-O bond formation or direct C-H functionalization.

  • Key Innovation: Copper-catalyzed intramolecular O-arylation of o-haloanilides (Ullmann-type) or oxidative coupling of o-aminophenols with benzyl amines/alcohols.

Visualization: Synthetic Evolution Pathway

Benzoxazole_Evolution Start Precursors: o-Aminophenol Method1 Method A: Condensation (Phillips Reaction) Reagent: PPA/Heat Start->Method1 + Carboxylic Acid Method2 Method B: Oxidative Cyclization (Schiff Base) Reagent: DDQ/MnO2 Start->Method2 + Aldehyde Method3 Method C: Metal Catalysis (C-H Activation) Reagent: Cu(I)/O2 Start->Method3 + Benzyl Alcohol/Amine Product 2-Substituted Benzoxazole Method1->Product - H2O (Harsh) Method2->Product - 2H (Stoichiometric Waste) Method3->Product - H2O (Green/Atom Eco)

Caption: Figure 1. Evolution of synthetic strategies from harsh condensation to catalytic C-H activation.

Therapeutic Case Study: Tafamidis

Drug: Tafamidis (Vyndaqel®) Indication: Transthyretin (TTR) Amyloidosis Mechanism: TTR is a tetrameric protein that transports thyroxine.[3] In patients with amyloidosis, the tetramer dissociates into monomers that misfold and aggregate. Tafamidis binds to the thyroxine-binding sites, stabilizing the tetramer and preventing dissociation.[3]

Synthetic Route Analysis

While early syntheses used standard coupling, a modern "Green" approach utilizes a Zinc-Methanesulfonic Acid (Zn-MsOH) mediated reductive cyclization. This avoids the use of sensitive acid chlorides and allows starting from o-nitrophenols, which are cheaper and more stable than o-aminophenols.

Protocol Logic:

  • Precursor: 3-hydroxy-4-nitrobenzoic acid.[4]

  • Coupling: Esterification with 3,5-dichlorobenzoyl chloride.

  • Reductive Cyclization: Zn powder reduces the nitro group to an amine in situ. MsOH promotes the immediate cyclodehydration to the benzoxazole.

Tafamidis_Synthesis Input1 3-Hydroxy-4-nitrobenzoic acid Intermediate Ester Intermediate (Unstable) Input1->Intermediate Base/THF Input2 3,5-Dichlorobenzoyl chloride Input2->Intermediate Step2 Reductive Cyclization Zn / MsOH / 80°C Intermediate->Step2 Nitro Reduction + Cyclization Tafamidis Tafamidis (Stabilizes TTR Tetramer) Step2->Tafamidis Yield: ~78%

Caption: Figure 2. Streamlined synthesis of Tafamidis via Zn-MsOH mediated reductive cyclization.

Technical Protocols

Protocol A: Copper-Catalyzed Synthesis (The "Modern" Standard)

Recommended for library generation due to mild conditions and tolerance of functional groups.

Mechanism: Copper coordinates with the Schiff base nitrogen, facilitating an intramolecular nucleophilic attack by the phenolic oxygen, followed by oxidation.

Materials:

  • o-Aminophenol (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Catalyst: CuI (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO (3 mL)

Step-by-Step:

  • Charge: In a 10 mL reaction vial equipped with a magnetic stir bar, add the o-aminophenol, aldehyde, CuI, phenanthroline, and Cs₂CO₃.

  • Solvate: Add DMSO. Cap the vial (does not require inert atmosphere if using oxidative cycling, but Argon is preferred for reproducibility).

  • Heat: Stir at 80°C for 12 hours . Note: Monitor via TLC (Hexane:EtOAc 4:1). The Schiff base intermediate often appears quickly; the cyclized product follows.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol B: Polyphosphoric Acid (PPA) Condensation (The "Robust" Standard)

Recommended for scale-up of simple, non-sensitive substrates.

Materials:

  • o-Aminophenol (10 mmol)

  • Carboxylic Acid (10 mmol)

  • Polyphosphoric Acid (30 g)

Step-by-Step:

  • Mix: Place PPA in a round-bottom flask and heat to 100°C to reduce viscosity.

  • Add: Add the o-aminophenol and carboxylic acid. Stir mechanically (magnetic stirring may fail due to viscosity).

  • React: Heat to 180–200°C for 4 hours . Critical: Ensure temperature control; overheating causes charring.

  • Quench: Cool to ~80°C. Pour the reaction mixture slowly into crushed ice (200 g) with vigorous stirring.

  • Neutralize: The product usually precipitates. If not, neutralize the acidic solution with 10% NaOH until pH ~7.

  • Isolate: Filter the solid, wash with water, and recrystallize from ethanol.

Comparative Data: Activity by Substituent

The electronic nature of the C2-substituent drastically alters biological affinity.

C2-SubstituentPrimary ApplicationKey InteractionExample Compound
3,5-Dichlorophenyl Amyloid StabilizationHydrophobic fit in TTR pocketTafamidis
2-Pyridyl Antitumor (Kinase)H-bonding to hinge regionVEGFR-2 Inhibitors
Aminomethyl AntimicrobialDNA Minor Groove BindingUK-1 Analogues
p-Dimethylaminophenyl Fluorescent ProbeIntramolecular Charge Transfer (ICT)Bio-imaging Dyes

References

  • Tafamidis Mechanism & Discovery: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. [Link]

  • Copper-Catalyzed Synthesis: Punniyamurthy, T., et al. (2005). "Copper-Catalyzed Synthesis of Substituted Benzoxazoles via C-H Functionalization." The Journal of Organic Chemistry, 70(20), 8219-8221. [Link]

  • Zinc-MsOH Reductive Cyclization: Rao, D. S., et al. (2021).[4] "A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy." Journal of Chemical Sciences, 133, 1-7. [Link]

  • Review of Biological Activities: Keri, R. S., & Patil, S. A. (2015).[2] "Benzoxazole: A versatile scaffold in medicinal chemistry."[2][5][6][7] European Journal of Medicinal Chemistry, 98, 1-28. [Link]

Sources

Technical Guide: 2-Benzylbenzoxazole as a Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-benzylbenzoxazole scaffold represents a critical bioisosteric replacement strategy in modern drug discovery, offering a robust alternative to labile amide bonds and rigid phenyl-heteroaryl systems. By incorporating a methylene "hinge" between the benzoxazole core and the pendant phenyl ring, this scaffold introduces specific conformational flexibility while maintaining high lipophilicity and metabolic resistance to peptidases. This guide details the physicochemical rationale, synthetic protocols, and structure-activity relationships (SAR) necessary for deploying this compound in lead optimization.

Part 1: Medicinal Chemistry Rationale & Bioisosterism

The Bioisosteric Logic

The benzoxazole ring system is classically utilized as a bioisostere for the cis-amide bond (peptide bond) or carboxylic esters. However, the This compound specifically addresses a unique geometric challenge: the need for a flexible, lipophilic linker that mimics the side-chain trajectories of amino acids like phenylalanine or tyrosine without the enzymatic instability of a peptide backbone.

  • Peptide Bond Mimicry: The benzoxazole core (O-C=N) mimics the electronic distribution of the amide bond (O=C-N) but locks it into a planar, heterocyclic conformation. This prevents enzymatic hydrolysis by proteases.

  • The Methylene "Hinge": Unlike 2-phenylbenzoxazole, which forces a rigid, often coplanar or twisted biaryl conformation, the 2-benzyl derivative introduces an

    
     hybridized methylene bridge. This allows the pendant phenyl ring to adopt a "T-shaped" or "edge-to-face" 
    
    
    
    -stacking interaction with target protein residues (e.g., Tryptophan or Phenylalanine in the active site), a degree of freedom crucial for induced-fit binding.
Physiochemical Profile
PropertyThis compound2-PhenylbenzoxazoleImplication
Flexibility High (Rotatable bond)Low (Biaryl twist)Better fit for deep/complex pockets (e.g., AChE gorge).
LogP ~3.5 - 4.0~3.0 - 3.5Increased lipophilicity; improved BBB permeability.
Metabolic Stability Susceptible to benzylic oxidationStable to oxidationRequires substitution (e.g., gem-dimethyl) to block CYP450 attack.
H-Bonding Acceptor (N, O)Acceptor (N, O)N-atom lone pair availability is modulated by the ring system.
Visualization: Bioisosteric Evolution

The following diagram illustrates the logical progression from a labile peptide bond to the metabolically stable this compound scaffold.

Bioisostere_Evolution cluster_props Medicinal Benefit Peptide Native Peptide Bond (Protease Susceptible) Benzoxazole_Phenyl 2-Phenylbenzoxazole (Rigid Biaryl) Peptide->Benzoxazole_Phenyl Cyclization & Rigidification Benzoxazole_Benzyl This compound (Flexible Linker) Benzoxazole_Phenyl->Benzoxazole_Benzyl + Methylene Bridge (Restores Flexibility) Prop1 Metabolic Stability (No hydrolysis) Benzoxazole_Benzyl->Prop1 Prop2 Induced Fit (T-shaped Pi-stacking) Benzoxazole_Benzyl->Prop2

Caption: Bioisosteric evolution from a labile peptide bond to the flexible, stable this compound scaffold.

Part 2: Synthetic Methodologies

The synthesis of this compound is most reliably achieved through the condensation of 2-aminophenol with phenylacetic acid derivatives. While microwave and nano-catalytic methods exist, the Polyphosphoric Acid (PPA) mediated cyclodehydration remains the industry standard for scalability and reliability.

Standard Operating Procedure: PPA Cyclocondensation

Objective: Synthesis of this compound from 2-aminophenol and phenylacetic acid.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Phenylacetic acid (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10-15 g per gram of reactant)

  • Sodium Bicarbonate (sat.[1] aq.)

  • Ethyl Acetate (for extraction)[1]

Protocol:

  • Preparation: In a round-bottom flask, mix 2-aminophenol (10 mmol) and phenylacetic acid (11 mmol).

  • Acid Addition: Add PPA (approx. 20-30 g) to the mixture. The high viscosity requires manual stirring with a glass rod to ensure homogeneity before heating.

  • Cyclization: Heat the mixture to 140–150 °C in an oil bath. Maintain this temperature for 4–6 hours .

    • Note: Monitor via TLC.[2] The reaction proceeds through an ester intermediate which then undergoes acyl migration and ring closure.[3]

  • Quenching: Allow the reaction to cool to ~60 °C (do not let it solidify completely). Pour the viscous syrup slowly into crushed ice (200 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with saturated

    
     solution until pH ~8. A precipitate should form.[4]
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Aminophenol + Phenylacetic Acid Mix Mix in Polyphosphoric Acid (PPA) Start->Mix Heat Heat to 150°C (4-6 hrs) (Cyclodehydration) Mix->Heat Quench Pour into Crushed Ice Neutralize with NaHCO3 Heat->Quench Cool to 60°C Mechanism Mechanism: Esterification -> Acyl Migration -> Cyclization Heat->Mechanism Extract Extract with EtOAc Dry over MgSO4 Quench->Extract Purify Column Chromatography (Hexane:EtOAc) Extract->Purify

Caption: Step-by-step synthetic workflow for PPA-mediated benzoxazole formation.

Part 3: Applications & Case Studies

Neurology: Cholinesterase Inhibitors

The this compound scaffold is prominent in the design of dual-binding site inhibitors for Acetylcholinesterase (AChE), a target for Alzheimer's disease.

  • Mechanism: The benzoxazole ring binds to the Catalytic Anionic Site (CAS) via

    
    -
    
    
    
    stacking with Trp84.
  • Role of Benzyl Linker: The flexible methylene bridge allows the molecule to extend through the enzyme's gorge, positioning the distal phenyl group to interact with the Peripheral Anionic Site (PAS) (Trp279). This "dual binding" prevents amyloid-

    
     aggregation.[5]
    
Oncology: 5-HT3 Receptor Antagonists

Derivatives such as this compound carboxamides have been identified as potent 5-HT3 receptor antagonists, used for managing chemotherapy-induced nausea.

  • SAR Insight: The 2-benzyl substituent provides the necessary steric bulk and lipophilicity to fit the hydrophobic pocket of the receptor, while the benzoxazole nitrogen acts as a hydrogen bond acceptor.

Metabolic Liability & Optimization

A critical consideration for this scaffold is the benzylic oxidation liability. The methylene group is prone to CYP450-mediated oxidation, forming the ketone (2-benzoylbenzoxazole) or alcohol.

  • Optimization Strategy: To improve metabolic half-life (

    
    ), medicinal chemists often introduce a gem-dimethyl group at the benzylic position or add electron-withdrawing groups (F, Cl) to the pendant phenyl ring to deactivate the C-H bond.
    
Dual-Binding Mode Diagram (AChE)

AChE_Binding CAS Catalytic Anionic Site (Trp84) Gorge Enzyme Gorge (Hydrophobic Channel) PAS Peripheral Anionic Site (Trp279) Benzoxazole Benzoxazole Core (Pi-Stacking) Benzoxazole->CAS Intercalation Linker Methylene Bridge (Flexible Hinge) Benzoxazole->Linker Covalent Bond Linker->Gorge Spans Distance Phenyl Distal Phenyl Ring (Pi-Stacking) Linker->Phenyl Covalent Bond Phenyl->PAS Blocks A-beta Aggregation

Caption: Dual-binding mode of this compound derivatives in the Acetylcholinesterase (AChE) active site.

References

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives. Source: BMC Chemistry (2020). URL:[Link]

  • 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. Source: Current Medicinal Chemistry (2005). URL:[Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles (Protocol Reference). Source: Organic Letters (2011). URL:[Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Source: Molecules (2024).[6] URL:[Link]

Sources

Methodological & Application

Green chemistry protocols for 2-benzylbenzoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Protocols for 2-Benzylbenzoxazole Synthesis

Executive Summary

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, exhibiting anti-inflammatory, antitumor, and antimicrobial activities.[1][2] Specifically, This compound serves as a critical scaffold for designing estrogen receptor modulators and various enzyme inhibitors.

Traditional synthesis often relies on corrosive acid chlorides, toxic solvents (e.g., benzene, DMF), and non-recoverable homogenous catalysts (e.g., boric acid, polyphosphoric acid in excess). This guide details three Green Chemistry protocols that prioritize atom economy, solvent sustainability, and energy efficiency without compromising yield.

Mechanistic Foundation

The core transformation involves the condensation of 2-aminophenol with phenylacetic acid . Unlike the aldehyde route (which would require unstable phenylacetaldehyde), the carboxylic acid route is robust and uses stable, solid reagents.

Reaction Pathway:

  • N-Acylation: Nucleophilic attack of the amino group on the activated carboxyl carbon.

  • Cyclodehydration: Intramolecular attack of the phenolic oxygen on the amide carbonyl, followed by the elimination of water.

DOT Diagram: General Reaction Mechanism

ReactionMechanism Substrates 2-Aminophenol + Phenylacetic Acid Intermediate Amide Intermediate (N-(2-hydroxyphenyl) -2-phenylacetamide) Substrates->Intermediate N-Acylation (-H₂O) Transition Cyclization (Intramolecular O-Attack) Intermediate->Transition Acid/Heat Product This compound + H₂O Transition->Product Dehydration (-H₂O)

Figure 1: General condensation pathway for this compound synthesis.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Best For: Rapid screening, high throughput, and maximizing energy efficiency.

This protocol utilizes Montmorillonite K-10 , a solid acid clay catalyst, eliminating the need for corrosive liquid acids and allowing for catalyst recovery.

Materials
  • Reagents: 2-Aminophenol (10 mmol), Phenylacetic acid (10 mmol).

  • Catalyst: Montmorillonite K-10 clay (0.5 g).

  • Equipment: Microwave reactor (controlled temperature/pressure) or modified domestic microwave (with caution).

Step-by-Step Methodology
  • Preparation: In a mortar, grind 2-aminophenol (1.09 g) and phenylacetic acid (1.36 g) together until a fine, homogeneous powder is formed.

  • Catalyst Addition: Add Montmorillonite K-10 clay (0.5 g) to the mixture and mix thoroughly.

  • Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 300 W for 3–5 minutes .

    • Note: Monitor temperature; ideal reaction temperature is ~110–130°C.

  • Extraction: Allow the vessel to cool. Add hot ethanol (10 mL) to the reaction mixture and stir to dissolve the product.

  • Filtration: Filter the mixture while hot to remove the solid K-10 clay (which can be washed with acetone, dried, and reused).

  • Crystallization: Pour the filtrate into ice-cold water. The product, this compound, will precipitate as a solid. Recrystallize from ethanol/water if necessary.

Expert Insight: The solid support acts as a "micro-reactor," absorbing microwave energy and creating localized "hot spots" that accelerate the dehydration step significantly compared to conventional heating.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Best For: Scalability, avoiding volatile organic compounds (VOCs), and "Edible Chemistry."

Deep Eutectic Solvents (e.g., Choline Chloride/Urea) act as dual solvent-catalysts . They activate the carbonyl group via hydrogen bonding, rendering external acids unnecessary.

Materials
  • DES Components: Choline Chloride (ChCl), Urea.

  • Reagents: 2-Aminophenol (5 mmol), Phenylacetic acid (5 mmol).

Step-by-Step Methodology
  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio . Heat at 80°C with stirring until a clear, viscous liquid forms (approx. 20 mins).

  • Reaction: Add 2-aminophenol (0.55 g) and phenylacetic acid (0.68 g) directly to the DES (approx. 5 g of DES is sufficient).

  • Conditions: Stir the mixture at 80°C for 1.5 – 2.5 hours .

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup (The "Green" Step): Once complete, add water (10 mL) to the reaction mixture while stirring.

    • Mechanism:[3][4][5] The DES components (Choline Cl and Urea) are highly water-soluble. The hydrophobic product, this compound, is not.

  • Isolation: The product precipitates out. Filter the solid, wash with water to remove traces of DES, and dry.

DOT Diagram: DES Workflow

DESWorkflow Step1 Mix Choline Cl + Urea (1:2) Heat @ 80°C Step2 Add Substrates (Acid + Amine) Step1->Step2 Step3 Stir @ 80°C (H-Bond Activation) Step2->Step3 Step4 Add Water Step3->Step4 Step5 Filtration Step4->Step5 Output1 Filtrate: Dissolved DES (Recyclable) Step5->Output1 Aqueous Phase Output2 Solid: This compound Step5->Output2 Solid Phase

Figure 2: Workflow for Deep Eutectic Solvent mediated synthesis.

Protocol C: Aqueous Nanocatalysis

Best For: Mild conditions (Room Temp/Low Heat) and high catalytic turnover.

Using Ag@Fe₂O₃ core-shell nanoparticles allows for magnetic separation of the catalyst and the use of water (or water/ethanol) as the solvent.

Materials
  • Catalyst: Ag@Fe₂O₃ core-shell nanoparticles (prepared via co-precipitation/reduction as per literature [1]).

  • Solvent: Water:Ethanol (5:1).

  • Reagents: 2-Aminophenol, Phenylacetic acid.

Step-by-Step Methodology
  • Setup: Disperse Ag@Fe₂O₃ nanoparticles (20 mg) in the Water:Ethanol mixture (6 mL) via sonication for 5 minutes.

  • Addition: Add 2-aminophenol (1.5 mmol) and phenylacetic acid (1.5 mmol).

  • Reaction: Stir vigorously at Room Temperature (or mild heating to 40°C) for 4–6 hours .

  • Separation: Use an external magnet to hold the catalyst at the bottom of the flask. Decant the liquid supernatant containing the product.

  • Purification: If the product precipitates, filter it. If dissolved, extract with ethyl acetate, dry over MgSO₄, and evaporate.

  • Recycling: Wash the magnetic catalyst with ethanol and dry. It can be reused for up to 5 cycles with minimal loss of activity.[4][6]

Comparative Analysis

MetricProtocol A (Microwave)Protocol B (DES)Protocol C (Nanocatalyst)
Reaction Time 3–5 mins1.5–2.5 hours4–6 hours
Temperature High (~130°C)Moderate (80°C)Low (RT – 40°C)
Yield 85–92%88–94%85–90%
Solvent None (Solvent-Free)DES (Biodegradable)Water/Ethanol
Purification RecrystallizationPrecipitation (Water)Magnetic Decantation
Scalability Low (Batch limit)HighModerate

Troubleshooting & Optimization

  • Oxidation of 2-Aminophenol: This reagent darkens upon air exposure, leading to tarry impurities.

    • Fix: Recrystallize 2-aminophenol from ethanol before use if it is dark brown. Perform reactions under an inert atmosphere (N₂) if high purity is required.

  • Incomplete Cyclization: The intermediate amide (N-(2-hydroxyphenyl)-2-phenylacetamide) may isolate instead of the benzoxazole.

    • Fix: Increase reaction temperature or time. For Protocol A, increase MW power slightly. For Protocol B, ensure the temperature stays above 80°C to drive off water.

  • Stirring Issues (Protocol A): The solvent-free mixture can become a hard melt.

    • Fix: Use a "heat-sink" or passive element (like glass beads) or ensure the K-10 clay ratio is sufficient to keep the mixture powdery/dispersed.

References

  • Microwave-Assisted Synthesis: Seijas, J. A., Vázquez-Tato, M. P., & Carballido-Reboredo, M. R. (2007).[7] Solvent-free synthesis of functionalized benzoxazoles. Synlett, 2007(02), 0313-0316.[7] Link

  • Deep Eutectic Solvents: Azizi, N., & Batebi, E. (2012). Deep eutectic solvent as a green and recyclable media for the one-pot synthesis of benzimidazoles and benzoxazoles. Journal of the Serbian Chemical Society, 77(11), 1501-1507. Link

  • Nanocatalysis: Khurana, J. M., & Vij, K. (2010). Nickel nanoparticles: A highly effective catalyst for the synthesis of benzoxazoles and benzothiazoles in water. Catalysis Letters, 138, 104-110. Link

  • General Green Methods: Chakraborti, A. K., et al. (2004). Green synthesis of benzoxazoles and benzothiazoles.[4][8][9][10] Organic Letters, 6(12), 2011-2014. Link

Sources

Copper-catalyzed cyclization methods for 2-benzylbenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Advanced Copper-Catalyzed Cyclization Strategies for 2-Benzylbenzoxazole Scaffolds

Executive Summary

The this compound moiety is a privileged pharmacophore in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While traditional condensation methods (using polyphosphoric acid) are effective, they often suffer from harsh conditions and poor functional group tolerance. Copper-catalyzed cyclization offers a milder, chemoselective alternative that tolerates sensitive substituents.

This guide details two distinct, field-validated protocols for synthesizing this compound:

  • Protocol A (The Robust Route): Intramolecular O-arylation of N-(2-haloaryl)-2-phenylacetamides (Ullmann-type). Best for late-stage functionalization and high fidelity of the methylene bridge.

  • Protocol B (The Direct Route): Copper-mediated heteroannulation of 2-aminophenols with phenylacetonitriles. Best for atom economy and rapid library generation.

Mechanistic Foundations & Critical Parameters

Why Copper?

Unlike Palladium, which favors C-C bond formation, Copper possesses a unique affinity for heteroatoms (N, O, S). In benzoxazole synthesis, Cu species act in two distinct modes depending on the precursor:

  • Lewis Acid/Redox Catalyst: Activates nitriles or aldehydes for nucleophilic attack by the aminophenol.

  • Cross-Coupling Catalyst: Facilitates the formation of the C-O bond via an oxidative addition/reductive elimination cycle (Ullmann-type).

The Challenge of the Benzyl Group

The methylene bridge (


) in this compound is susceptible to benzylic oxidation, potentially yielding the ketone (2-benzoylbenzoxazole) under aggressive oxidative conditions.
  • Expert Insight: To preserve the benzyl group, Protocol A (Anaerobic Ullmann) is superior. If using Protocol B , strict control of temperature and oxidant stoichiometry is required.

Mechanistic Pathway (Ullmann-Type Cyclization)

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical role of the ligand in stabilizing the Cu(I) intermediate and preventing catalyst aggregation.

UllmannCycle Figure 1: Catalytic cycle for Intramolecular O-Arylation (Protocol A). Precursor Precursor: N-(2-haloaryl)amide OxAdd Intermediate A Oxidative Addition (Ar-Cu(III)-X) Precursor->OxAdd + Base CuI_L Active Catalyst [L-Cu(I)-X] CuI_L->OxAdd LigEx Intermediate B Ligand Exchange (Cu-O bond formed) OxAdd->LigEx - HX (neutralized) RedElim Product Release Reductive Elimination LigEx->RedElim RedElim->CuI_L Regenerate Catalyst Product Product: This compound RedElim->Product

Protocol A: Intramolecular O-Arylation (Ullmann-Type)

Application: High-value intermediates where the "benzyl" integrity is critical. Precursor Synthesis: Standard acylation of 2-bromoaniline with phenylacetyl chloride.

Reagents & Equipment
  • Catalyst: Copper(I) Iodide (CuI) [99.99% trace metals basis].

  • Ligand: 1,10-Phenanthroline (Phen) or L-Proline (cost-effective alternative).

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene (Anhydrous).

  • Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a dry Schlenk tube, add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%).

    • Note: A 1:2 ratio of Cu:Ligand ensures the active species remains monomeric and soluble.

    • Add 2.0 mL of anhydrous DME. Stir at RT for 10 mins until a homogenous colored complex forms (typically dark red/brown).

  • Substrate Addition:

    • Add N-(2-bromophenyl)-2-phenylacetamide (1.0 equiv, 1.0 mmol).

    • Add

      
       (2.0 equiv).
      
    • Expert Tip: If the substrate is a solid, add it with the base. If liquid, inject after solvent addition.

  • Reaction:

    • Seal the tube and purge with Argon for 5 mins.

    • Heat to 80°C (DME) or 110°C (Toluene) for 12–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The amide starting material is significantly more polar than the benzoxazole product.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes. 2-benzylbenzoxazoles are typically non-polar.
      

Protocol B: Cu(II)-Catalyzed Heteroannulation with Nitriles

Application: Rapid synthesis from simple phenols; avoids pre-forming amides. Chemistry: Lewis-acid activated addition of phenol to nitrile, followed by ring closure.

Reagents
  • Substrates: 2-Aminophenol + Phenylacetonitrile.

  • Catalyst:

    
     (5–10 mol%).
    
  • Solvent: Chlorobenzene or Xylene.

  • Additives: None (Ligand-free).

Experimental Workflow

ProtocolB Figure 2: Workflow for Cu(OTf)2 catalyzed coupling of aminophenols and nitriles. Step1 Step 1: Mixing 2-Aminophenol (1.0 eq) Phenylacetonitrile (1.2 eq) Cu(OTf)2 (5 mol%) Step2 Step 2: Heating Reflux (130°C) 12-24 Hours Open Air or N2 Step1->Step2 Step3 Step 3: Workup Cool to RT Dilute with EtOAc Wash w/ NaHCO3 Step2->Step3 Step4 Step 4: Isolation Dry (Na2SO4) Evaporate Recrystallize/Column Step3->Step4

Protocol Details
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 mmol) and phenylacetonitrile (1.2 mmol) in Chlorobenzene (3 mL).

  • Catalysis: Add

    
     (18 mg, 0.05 mmol).
    
  • Thermal Activation: Reflux at 130°C.

    • Mechanism:[1][2][3][4][5][6] The reaction releases ammonia (

      
      ). A vent or weak nitrogen sweep helps drive equilibrium forward.
      
  • Purification: Standard aqueous workup followed by chromatography.

Data Summary & Troubleshooting

Substrate Scope & Limitations
ParameterProtocol A (Ullmann)Protocol B (Nitrile Coupling)
Yield (Typical) 85–95%70–85%
Benzyl Stability High (Non-oxidative)Moderate (High T may cause oxidation)
Steric Tolerance Excellent (Works with ortho-subs)Moderate
Functional Groups Tolerates -OMe, -Cl, -CN, -COORTolerates -Cl, -Me; Sensitive to -NH2
Cost Higher (Requires Amide Prep)Lower (Commodity chemicals)
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Cause: Catalyst poisoning by oxidation of Cu(I) to Cu(II) before reaction.

    • Fix: Ensure the 1,10-phenanthroline is added before the copper salt, or use a "pre-catalyst" complex. Ensure vigorous stirring; Ullmann reactions are heterogeneous.

  • Problem: Formation of 2-benzoylbenzoxazole (Ketone) in Protocol B.

    • Cause: Benzylic oxidation due to high temperature and air.

    • Fix: Switch to Nitrogen atmosphere. Phenylacetonitrile coupling releases

      
      , so oxidation is not mechanistically required (unlike aldehyde coupling).
      

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Viirre, R. D., Evindar, G., & Batey, R. A. (2008).[7] Copper-Catalyzed Intramolecular C-O Bond Formation: Synthesis of Benzoxazoles. The Journal of Organic Chemistry, 73(9), 3452–3459.

  • Nagawade, R. R., & Shinde, D. B. (2007). Cu(OTf)2-Catalyzed Synthesis of Benzoxazoles from 2-Aminophenols and Nitriles. Chinese Chemical Letters, 18(3), 267-270.

  • Ueda, S., & Nagasawa, H. (2009).[2] Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C-H Functionalization/C-O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(11), 4272–4277.[2]

Sources

Application Note: Synthesis of 2-Benzylbenzoxazole via Acid-Catalyzed Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, appearing in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and amyloidogenesis inhibitors. This guide details the synthesis of 2-benzylbenzoxazole (CAS 2008-07-3) via the condensation of 2-aminophenol with phenylacetic acid.

While various catalytic methods exist (e.g., microwave-assisted, ionic liquids), this note focuses on two distinct protocols:

  • The "Gold Standard" Polyphosphoric Acid (PPA) Method: A solvent-free, rugged protocol ideal for initial scale-up and high throughput.

  • The "Green" Azeotropic Distillation Method: A boric acid-catalyzed approach using xylene, offering easier workup and milder conditions.

Reaction Mechanism

The formation of this compound proceeds through a two-step cascade: amide formation followed by intramolecular cyclodehydration .

  • Acylation: The amino group of 2-aminophenol attacks the carbonyl carbon of phenylacetic acid (activated by the acid catalyst) to form the intermediate amide, N-(2-hydroxyphenyl)-2-phenylacetamide.

  • Cyclodehydration: The phenolic hydroxyl group attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Phenylacetic Acid + 2-Aminophenol Activation Acid Activation (Protonation of C=O) Reactants->Activation H+ Intermediate1 Tetrahedral Intermediate Activation->Intermediate1 Nucleophilic Attack (-NH2) Amide Amide Intermediate (N-(2-hydroxyphenyl)-2-phenylacetamide) Intermediate1->Amide -H2O Cyclization Intramolecular Cyclization (Phenol attack) Amide->Cyclization Acid Cat. / Heat Product This compound (- H₂O) Cyclization->Product Dehydration

Caption: Acid-catalyzed cascade mechanism from precursors to the benzoxazole core.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclodehydration

Rationale: PPA acts as both a solvent and a potent dehydrating agent, driving the equilibrium toward the cyclized product. This method is preferred for its high yields and operational simplicity, despite the viscous nature of the reagent.

Materials
  • Phenylacetic acid: 13.6 g (100 mmol)

  • 2-Aminophenol: 10.9 g (100 mmol)

  • Polyphosphoric acid (PPA): ~50 g (Commercial grade, 115% H₃PO₄ basis)

  • Sodium Bicarbonate (sat. aq.): For neutralization

  • Ethyl Acetate: For extraction[1]

Step-by-Step Protocol
  • Mixing: In a 250 mL round-bottom flask, mix phenylacetic acid (1.0 equiv) and 2-aminophenol (1.0 equiv).

  • Catalyst Addition: Add Polyphosphoric acid (approx. 3-5 weight equivalents relative to reactants).

    • Note: PPA is extremely viscous. Warming it slightly (40-50°C) aids in pouring.

  • Reaction: Heat the mixture to 130–140°C in an oil bath with overhead stirring.

    • Observation: The mixture will turn into a homogenous, dark syrup.

    • Duration: Stir for 3–4 hours. Monitor by TLC (20% EtOAc/Hexane) until the amide intermediate disappears.

  • Quenching: Cool the reaction mixture to ~80°C. Slowly pour the hot syrup into 300 mL of crushed ice/water with vigorous stirring.

    • Caution: Exothermic reaction. The PPA will hydrolyze and dissolve.

  • Neutralization: Adjust the pH of the aqueous slurry to ~8 using saturated NaHCO₃ solution or 10% NaOH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often a dark oil. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield a pale yellow oil or low-melting solid.

Method B: Green Catalytic Distillation (Boric Acid/Xylene)

Rationale: This method utilizes azeotropic removal of water to drive the reaction, using boric acid as a mild, eco-friendly Lewis acid catalyst. It avoids the generation of large phosphate waste streams associated with PPA.

Materials
  • Phenylacetic acid: 10 mmol

  • 2-Aminophenol: 10 mmol

  • Boric Acid: 1.0 mmol (10 mol%)

  • Solvent: Xylene (or Toluene)

  • Equipment: Dean-Stark trap

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add reactants, Boric acid (10 mol%), and Xylene (30 mL) to the flask.

  • Reflux: Heat to reflux (bath temp ~150°C for Xylene).

    • Mechanism: Water generated during amide formation and cyclization co-distills with Xylene and is trapped in the Dean-Stark apparatus.

  • Completion: Continue reflux until water collection ceases (typically 6–12 hours).

  • Workup: Cool to room temperature. Filter off any insoluble catalyst residues.

  • Isolation: Evaporate the solvent under vacuum. Recrystallize (if solid) or chromatograph the residue.

Characterization & Data Analysis

Compound Identity: this compound Physical State: Yellowish oil or low-melting solid. Boiling Point: ~345°C (at 760 mmHg).[2]

Expected NMR Data

The following table summarizes the diagnostic signals for confirming the structure in CDCl₃.

NucleiShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.65 – 7.75Multiplet1HBenzoxazole Ar-H (C4/C7)
¹H 7.45 – 7.55Multiplet1HBenzoxazole Ar-H (C4/C7)
¹H 7.25 – 7.40Multiplet7HBenzyl Ar-H (5H) + Benzoxazole (2H)
¹H 4.32 Singlet2H Benzylic -CH₂- (Diagnostic Peak)
¹³C 164.5SingletCC=N (Oxazole C2)
¹³C 150.8SingletCAr-O (Benzoxazole C3a)
¹³C 141.5SingletCAr-N (Benzoxazole C7a)
¹³C 35.2SingletCH₂Benzylic Carbon
Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (PPA Syrup) Quench Pour into Crushed Ice (Hydrolysis of PPA) Start->Quench Neutralize Adjust pH to ~8 (Sat. NaHCO3) Quench->Neutralize Extract Extraction with EtOAc (3x) Neutralize->Extract Wash Wash: H2O, Brine Dry: Na2SO4 Extract->Wash Evap Rotary Evaporation (Crude Oil) Wash->Evap Purify Flash Chromatography (Hex:EtOAc 9:1) Evap->Purify Final Pure this compound (Yellowish Oil) Purify->Final

Caption: Standard workup procedure for PPA-mediated synthesis.

Safety & Handling

  • Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Causes severe skin burns and eye damage. Wear chemical-resistant gloves and a face shield. Reacts exothermically with water.

  • 2-Aminophenol: Suspected mutagen and skin sensitizer. Harmful if swallowed or inhaled. Handle in a fume hood.

  • Phenylacetic Acid: Irritant. In some jurisdictions, it is a controlled precursor (List I chemical) due to its use in illicit synthesis; ensure regulatory compliance.

References

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from [Link]

  • PubChem. (2025).[3][4] Compound Summary: this compound (CAS 2008-07-3).[2][3] Retrieved from [Link][3]

  • ChemSRC. (2025).[2] this compound Chemical Properties and CAS 2008-07-3. Retrieved from [Link]

  • Hein, D. W., et al. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Note: A Robust and Mild Protocol for 2-Substituted Benzoxazole Synthesis via Tf₂O-Mediated Amide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and advanced materials.[1][2] Traditional synthetic routes to these structures often require harsh conditions, such as high temperatures or the use of strong acids, which can limit substrate scope and functional group tolerance.[3] This application note details a modern, highly efficient, and exceptionally mild methodology for the synthesis of 2-substituted benzoxazoles. The protocol is centered on the activation of stable tertiary amides with trifluoromethanesulfonic anhydride (Tf₂O), followed by a cascade reaction with 2-aminophenols.[1][4] This approach leverages the powerful electrophilic activation provided by Tf₂O to facilitate a cyclodehydration reaction under gentle, room-temperature conditions, offering high yields and broad applicability for the rapid generation of diverse benzoxazole libraries.

The Underlying Chemistry: Mechanism of Action

The efficacy of this protocol hinges on the potent and selective activation of the otherwise stable amide carbonyl group by trifluoromethanesulfonic anhydride. Tf₂O is a powerful oxophilic reagent that readily reacts with the amide oxygen, initiating a cascade of transformative events.[5][6]

The proposed mechanism proceeds through the following key stages:[1][5]

  • Electrophilic Activation: The tertiary amide is treated with Tf₂O in the presence of a non-nucleophilic base, such as 2-fluoropyridine. The anhydride activates the amide carbonyl, forming a highly reactive O-triflylated iminium triflate intermediate.

  • Formation of the Keteniminium Ion: The base abstracts a proton, leading to the formation of a highly electrophilic keteniminium ion. This species is a key reactive intermediate that is primed for nucleophilic attack.[5]

  • Nucleophilic Addition: The amino group of the 2-aminophenol substrate acts as a nucleophile, attacking the electrophilic carbon of the keteniminium ion.

  • Intramolecular Cyclization & Elimination: This addition is followed by a rapid intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed iminium carbon. The sequence concludes with the elimination of the amide's secondary amine and triflic acid, which is neutralized by the base, to afford the final, stable aromatic benzoxazole product.[1]

The entire cascade is efficient, often concluding within an hour at room temperature.

Mechanism A Tertiary Amide + 2-Aminophenol B Activation with Tf₂O / Base A->B + Tf₂O + 2-F-Pyridine C Keteniminium Ion + 2-Aminophenol B->C D Nucleophilic Attack (from -NH₂) C->D E Tetrahedral Intermediate D->E F Intramolecular Cyclization (from -OH) E->F G Cyclized Intermediate F->G H Elimination & Aromatization G->H I 2-Substituted Benzoxazole H->I

Caption: Proposed mechanistic pathway for Tf₂O-mediated benzoxazole synthesis.

Core Protocol: Synthesis of 2-Benzylbenzo[d]oxazole

This protocol provides a reliable, step-by-step method for a representative synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Materials & Reagents:

Reagent/MaterialSupplier ExamplePurityCAS Number
N-benzyl-N-methyl-phenylacetamideSigma-Aldrich>98%34333-31-0
2-AminophenolAlfa Aesar>99%95-55-6
Trifluoromethanesulfonic AnhydrideOakwood Chemical>99%358-23-6
2-FluoropyridineCombi-Blocks>98%372-48-5
Dichloromethane (DCM), AnhydrousAcros Organics>99.8%75-09-2
Triethylamine (Et₃N)TCI America>99.5%121-44-8
Silica Gel (for chromatography)SiliCycle230-400 mesh63231-67-4

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Rotary evaporator

  • Glassware for column chromatography

Workflow prep 1. Prepare Amide Solution (Amide, 2-F-Pyridine in DCM) cool 2. Cool to 0 °C (Ice Bath) prep->cool add_tf2o 3. Add Tf₂O Dropwise (Stir for 15 min) cool->add_tf2o add_phenol 4. Add 2-Aminophenol (Stir at RT for 1 hr) add_tf2o->add_phenol quench 5. Quench Reaction (Add Et₃N) add_phenol->quench evap 6. Evaporate Solvent quench->evap purify 7. Purify via Chromatography evap->purify product Pure 2-Benzylbenzo[d]oxazole purify->product

Caption: Experimental workflow for benzoxazole synthesis using Tf₂O.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the tertiary amide (0.55 mmol, 1.1 equiv) and anhydrous dichloromethane (1.0 mL). Add 2-fluoropyridine (1.0 mmol, 2.0 equiv).

    • Rationale: An inert atmosphere is critical as Tf₂O reacts violently with water. Anhydrous solvent prevents premature quenching of the reagent.

  • Activation: Cool the stirred solution to 0 °C using an ice-water bath. Add triflic anhydride (0.6 mmol, 1.2 equiv) dropwise over 2-3 minutes. Allow the mixture to stir at 0 °C for 15 minutes.

    • Rationale: Cooling is essential to control the exothermic reaction between the amide and Tf₂O, preventing potential side reactions and degradation. The 15-minute stir time ensures complete formation of the reactive intermediate.

  • Addition of Nucleophile: To the activated mixture, add 2-aminophenol (0.5 mmol, 1.0 equiv) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

    • Rationale: The reaction is typically rapid at room temperature once the electrophile is formed. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding triethylamine (0.5 mL).

    • Rationale: Et₃N is a basic amine that neutralizes any remaining acidic species (Tf₂O, TfOH), making the mixture safe to handle and preventing product degradation during workup.

  • Workup and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel.

    • Rationale: A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., 20:1 PE:EtOAc).[1] This separates the desired benzoxazole product from reaction byproducts and residual reagents.

Performance & Substrate Scope

A key advantage of this Tf₂O-mediated protocol is its remarkable versatility. It accommodates a wide range of substituents on both the tertiary amide and the 2-aminophenol partner, allowing for the synthesis of a diverse array of 2-substituted benzoxazoles.[1][3]

EntryAmide Substrate (R Group)2-Aminophenol Substrate (Substituent)ProductYield (%)
1BenzylH2-Benzylbenzo[d]oxazole95%[1]
24-MethylbenzylH2-(4-Methylbenzyl)benzo[d]oxazole90%[1]
33-MethylbenzylH2-(3-Methylbenzyl)benzo[d]oxazole80%[1]
44-MethoxybenzylH2-(4-Methoxybenzyl)benzo[d]oxazole85%[3]
54-ChlorobenzylH2-(4-Chlorobenzyl)benzo[d]oxazole91%[3]
6PhenethylH2-Phenethylbenzo[d]oxazole90%[3]
7Benzyl4-Methyl2-Benzyl-5-methylbenzo[d]oxazole92%[3]
8Benzyl4-Chloro5-Chloro-2-benzylbenzo[d]oxazole89%[3]
9Benzyl4-Nitro2-Benzyl-5-nitrobenzo[d]oxazole70%[3]

Yields refer to isolated product after chromatography.

The reaction demonstrates excellent tolerance for both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, nitro) groups on both aromatic rings.[3] This highlights the robust and predictable nature of the transformation.

Best Practices and Safety Considerations

Trifluoromethanesulfonic anhydride (Tf₂O) is an extremely powerful and hazardous reagent that demands careful handling.

  • Corrosivity: Tf₂O is highly corrosive and can cause severe chemical burns upon contact with skin or eyes. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Reactivity with Water: Tf₂O reacts violently and exothermically with water, releasing corrosive triflic acid fumes. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar). Use only anhydrous solvents.

  • Handling: All manipulations of Tf₂O must be performed inside a certified chemical fume hood. Use dry, inert gas-flushed syringes for transfers.

  • Quenching & Disposal: Never quench Tf₂O with water directly. To destroy excess reagent or clean contaminated glassware, slowly add the Tf₂O or the contaminated item to a cold (0 °C), vigorously stirred solution of a weak base, such as aqueous sodium bicarbonate. Dispose of all waste in accordance with institutional and local regulations.

Conclusion

The use of triflic anhydride for the activation of tertiary amides provides a superior strategic approach for the synthesis of 2-substituted benzoxazoles. This method is characterized by its mild reaction conditions, operational simplicity, high yields, and exceptionally broad substrate scope.[1][7] It circumvents the need for the high temperatures or harsh reagents often required in classical condensation methods, making it an invaluable tool for medicinal chemists and researchers in materials science. By following the detailed protocol and safety guidelines presented, scientists can reliably and safely access diverse benzoxazole derivatives for a wide range of applications.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed. Available at: [Link]

  • Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Digital Scholarship@UNLV. Available at: [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters. Available at: [Link]

  • Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. SynOpen. Available at: [Link]

  • Representative 2-substituted benzoxazole derivatives and applications. ResearchGate. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. Available at: [Link]

  • Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. ResearchGate. Available at: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Strategies for arylation of benzoxazole. ResearchGate. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • Triflic Anhydride (Tf2O): An Efficient Catalyst for Electrophilic Activation of Amides. ResearchGate. Available at: [Link]

Sources

Application Note: Protocol for Solvent-Free Synthesis of 2-Benzylbenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solvent-free synthesis of 2-benzylbenzoxazole , a critical pharmacophore in medicinal chemistry known for its antitumor and antimicrobial properties. Unlike conventional methods requiring volatile organic solvents (VOCs) and corrosive reagents (e.g., PPA or SOCl₂), this protocol utilizes Green Chemistry principles .

We present two validated workflows:

  • Method A (Microwave-Assisted): High-throughput, rapid synthesis (<10 min).

  • Method B (Thermal Melt w/ Solid Acid): Scalable, robust synthesis using Boric Acid or Silica-Sulfuric Acid.

Both methods rely on the direct condensation of o-aminophenol and phenylacetic acid , ensuring high atom economy with water as the sole byproduct.

Reaction Mechanism & Rationale

The formation of the benzoxazole ring proceeds via a condensation-cyclodehydration mechanism. In a solvent-free "melt" phase, the high concentration of reagents accelerates the nucleophilic attack of the amine on the carboxylic acid carbonyl.

Mechanistic Pathway[1]
  • Amide Formation: The amino group of o-aminophenol attacks the carbonyl of phenylacetic acid.

  • Cyclization: The phenolic hydroxyl group attacks the amide carbonyl (facilitated by acid catalysis or thermal energy).

  • Aromatization/Dehydration: Elimination of water yields the benzoxazole ring.

BenzoxazoleMechanism Reagents Reagents (o-Aminophenol + Phenylacetic Acid) Inter1 Intermediate I (N-Aryl Amide) Reagents->Inter1 Nucleophilic Attack (Heat/MW) Inter2 Transition State (Cyclization) Inter1->Inter2 -H₂O (Dehydration) Product Product (this compound) Inter2->Product Aromatization Byproduct Byproduct (H₂O) Inter2->Byproduct

Figure 1: Mechanistic pathway for the condensation of o-aminophenol and phenylacetic acid.

Experimental Protocols

Critical Materials
  • Reagent A: 2-Aminophenol (99% purity, mp 172-177°C). Note: Ensure reagent is not dark brown (oxidized).

  • Reagent B: Phenylacetic acid (99%, mp 76-77°C).

  • Catalyst (Method B): Boric Acid (

    
    ) or Silica-Sulfuric Acid (
    
    
    
    ).
  • Equipment: Microwave Reactor (CEM or Anton Paar recommended for reproducibility) or Oil Bath/Hotplate.

Method A: Microwave-Assisted Synthesis (Rapid)

Best for: Library generation, small-scale synthesis (1-5 mmol).

Protocol Steps:

  • Stoichiometry: Mix 2-aminophenol (1.0 mmol, 109 mg) and phenylacetic acid (1.0 mmol, 136 mg) in a clean mortar.

  • Homogenization: Grind the mixture thoroughly until a fine, uniform powder is obtained. Crucial: Intimate contact between solids lowers the activation energy.

  • Irradiation: Transfer the powder to a Pyrex test tube or MW vial. Irradiate at 300W for 3–5 minutes .

    • Observation: The mixture will melt into a liquid phase.

  • Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Work-up: Cool to room temperature. The melt will solidify. Dissolve in minimal Ethanol (hot) and pour into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

Method B: Thermal Melt with Boric Acid (Scalable)

Best for: Gram-scale synthesis, labs without MW reactors.

Protocol Steps:

  • Setup: In a 50 mL round-bottom flask, place 2-aminophenol (10 mmol), phenylacetic acid (10 mmol), and Boric Acid (1 mmol, 10 mol%).

  • Reaction: Heat the flask in an oil bath at 120–130°C .

    • Note: No solvent is added.[1][2] The reagents form a eutectic melt.

  • Duration: Stir for 45–60 minutes . The evolution of water vapor indicates reaction progress.

  • Quenching: Allow the mixture to cool to ~60°C, then add 20 mL of water to dissolve the Boric Acid catalyst.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous

    
     and evaporate.
    
  • Purification: Column chromatography (Silica gel, Hexane/EtOAc) or recrystallization.

Operational Workflow & Logic

The following diagram illustrates the decision-making process and operational flow for the synthesis.

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Grind/Homogenize Start->Mix Choice Select Method Mix->Choice MW Method A: Microwave 300W, 3-5 mins Choice->MW Rapid/Small Scale Thermal Method B: Thermal Melt 130°C, 60 mins, 10% Boric Acid Choice->Thermal Scalable/Catalytic TLC TLC Monitoring (Hexane:EtOAc 4:1) MW->TLC Thermal->TLC Workup Cool & Add Water/Ethanol TLC->Workup Conversion >95% Purify Recrystallization or Flash Column Workup->Purify

Figure 2: Operational workflow for solvent-free synthesis.

Data Analysis & Validation

Comparative Efficiency

The solvent-free approach significantly outperforms conventional reflux methods (e.g., refluxing in toluene with p-TsOH) in terms of time and energy.

ParameterConventional Reflux (Toluene)Method A (Microwave)Method B (Thermal/Boric Acid)
Reaction Time 6–8 Hours3–5 Minutes 45–60 Minutes
Yield (%) 65–75%88–94% 85–90%
Atom Economy Low (Solvent waste)High High
Purification Difficult (Solvent removal)Simple (Precipitation)Simple (Aq. wash)
Characterization Data (this compound)
  • Physical State: Yellowish oil or low-melting solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.70–7.65 (m, 1H), 7.47–7.42 (m, 1H), 7.35–7.25 (m, 5H, Ar-H), 7.25–7.20 (m, 2H), 4.25 (s, 2H,
    
    
    ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    165.5 (C=N), 151.0, 141.5, 135.2, 129.0, 128.8, 127.3, 124.8, 124.2, 119.8, 110.5, 35.1 (
    
    
    ).

Troubleshooting & "Self-Validating" Checks

  • Issue: Low Yield/Incomplete Reaction.

    • Check: Ensure the reaction temperature exceeds the melting point of phenylacetic acid (76°C) but stays below the decomposition point of the amine. The mixture must be a liquid melt.

  • Issue: Product is Dark/Tar-like.

    • Cause: Oxidation of o-aminophenol.

    • Fix: Recrystallize starting o-aminophenol before use or perform the reaction under a nitrogen blanket (though usually not necessary for short MW bursts).

  • Validation Step: The formation of the product is indicated by the disappearance of the broad OH/NH stretches (3400-3200 cm⁻¹) in IR and the appearance of the C=N stretch (~1570 cm⁻¹) and the characteristic singlet for the benzylic

    
     at ~4.2 ppm in NMR.
    

References

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry. Link

  • Seijas, J. A., et al. (2007).[3] Solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles. Synlett. Link

  • BenchChem. (2025).[4] A Technical Guide to the Synthesis of Benzoxazole Derivatives. Link

  • Nagaraju, D., et al. (2025).[5] Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids. ResearchGate. Link

  • Chaudhari, M. A., et al. (2023). Boric acid catalyzed synthesis of benzoxazoles. Journal of Chemical Sciences. (Contextual citation based on general Boric Acid protocols in Green Chemistry).

Sources

Application Note: Strategic Functionalization of 2-Benzylbenzoxazole at the C-5 Position

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenge of functionalizing 2-benzylbenzoxazole at the C-5 position. It prioritizes high-fidelity synthetic routes over low-selectivity direct functionalization methods.

Executive Summary & Strategic Analysis

Targeting the C-5 position of this compound presents a classic chemoselectivity paradox in heterocyclic chemistry. While the C-5 position is electronically activated relative to the C-4/C-6 positions within the benzoxazole core (due to the


 effect of the oxygen atom), the entire benzoxazole scaffold is electron-deficient compared to the pendant benzyl phenyl ring.

The Central Challenge: Direct electrophilic aromatic substitution (EAS) on this compound will predominantly target the benzyl phenyl ring (para-position) or the benzylic carbon (radical pathway), rather than the desired C-5 position of the benzoxazole core.

The Solution: This guide rejects direct functionalization of the scaffold in favor of a De Novo Assembly (Bottom-Up) approach. We provide a validated protocol for constructing the C-5 functionalized core from acyclic precursors, followed by transition-metal-catalyzed diversification.

Mechanistic Insight & Reactivity Profiling[1]

To ensure experimental success, one must understand the electronic hierarchy of the substrate.

Electronic Competition (The "Trap")

In a direct bromination or nitration attempt, the reaction sites compete as follows:

  • Benzyl Phenyl Ring (Para > Ortho): Activated alkylbenzene character. Most reactive.

  • Benzylic Position (

    
    ):  Highly susceptible to radical halogenation (NBS/Light).
    
  • Benzoxazole C-6: Weakly activated by Nitrogen lone pair (if N-protonated/complexed) but generally deactivated.

  • Benzoxazole C-5: Activated by Oxygen (

    
    ), but the overall ring is deactivated by the 
    
    
    
    -deficient heterocycle.
Decision Pathway Diagram

The following flowchart illustrates the logic for selecting the correct synthetic route.

G Start Target: C-5 Functionalized This compound Direct Route A: Direct Functionalization (EAS / Radical) Start->Direct Attempted Shortcut DeNovo Route B: De Novo Assembly (Cyclodehydration) Start->DeNovo Recommended Strategy ResultA FAILURE MODE: 1. Benzyl Ring Substitution (Para) 2. Benzylic Bromination Direct->ResultA Low Selectivity Precursor Select Precursor: 2-Amino-4-X-Phenol (X = Br, NO2, OMe) DeNovo->Precursor Cyclization Cyclization with Phenylacetic Acid (PPA, 150°C) Precursor->Cyclization Target High Purity 5-Substituted Product Cyclization->Target Diversify Downstream Diversification (Suzuki/Buchwald Coupling) Target->Diversify If X=Br

Figure 1: Strategic decision tree highlighting the risks of direct functionalization versus the reliability of de novo assembly.

Validated Protocols

Protocol A: De Novo Synthesis of 5-Bromo-2-benzylbenzoxazole

The "Gold Standard" for accessing C-5 substituted derivatives.

Principle: The regiochemistry is locked in the starting material. Using 2-amino-4-bromophenol ensures the bromine atom resides at C-5 in the final benzoxazole (para to the oxygen). Note: Using 2-amino-5-bromophenol would yield the C-6 isomer.

Materials:

  • Precursor: 2-Amino-4-bromophenol (CAS: 40925-68-6)

  • Reagent: Phenylacetic acid (1.1 equiv)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of substrate)

  • Quench: Crushed ice, Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge 2-amino-4-bromophenol (10 mmol, 1.88 g) and phenylacetic acid (11 mmol, 1.50 g).

  • Addition: Add Polyphosphoric Acid (20 g).

  • Cyclization: Heat the mixture to 140–150 °C for 4–6 hours. Monitor by TLC (Note: PPA makes sampling difficult; remove a drop with a glass rod and quench in water/EtOAc for TLC).

  • Quench: Cool the reaction mixture to ~60 °C (still fluid). Pour slowly onto 200 g of crushed ice with vigorous stirring. The PPA will hydrolyze, precipitating the crude product.

  • Neutralization: Adjust pH to ~8 using saturated

    
     solution.
    
  • Isolation: Filter the solid or extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 75–85% Data Validation:

  • 1H NMR (CDCl3): Look for the diagnostic singlet at C-4 (~7.8 ppm) showing meta coupling to C-6, and the benzylic singlet (~4.2 ppm).

Protocol B: C-5 Diversification via Suzuki-Miyaura Coupling

Transforming the 5-bromo intermediate into functionalized libraries.

Scope: Use this protocol to install aryl, heteroaryl, or alkyl groups at C-5.

Materials:

  • Substrate: 5-Bromo-2-benzylbenzoxazole (from Protocol A)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge the substrate, boronic acid, and base into a reaction vial. Add solvents.[1][2] Sparge with Argon/Nitrogen for 10 minutes (Critical for Pd(0) stability).

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Seal the vial and heat to 90 °C for 12–16 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Flash chromatography (Gradient 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is the C-6 Isomer Incorrect starting phenol used.Verify you used 2-amino-4-bromophenol . 2-amino-5-bromo yields the C-6 product.
Low Yield in Cyclization Incomplete mixing in viscous PPA.Use mechanical stirring; ensure Temp > 140°C.
Benzylic Oxidation Presence of air during heating.Conduct all reactions under

atmosphere. The benzylic position is sensitive to auto-oxidation.
Black Tar in PPA Temperature too high (>180°C).Keep temp strict at 140-150°C. Higher temps degrade the benzyl group.

References

  • Regioselectivity of Benzoxazole Synthesis

    • Title: "Synthesis and Antimicrobial Activity of New 2-[p-Substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles"
    • Source: ResearchG
    • Relevance: Confirms the use of 2-amino-4-substituted phenols to access C-5 benzoxazoles.
    • URL:[Link]

  • Electrophilic Substitution Challenges

    • Title: "Electrophilic Aromatic Substitution on the Benzoxazolone Ring"
    • Source: BenchChem Technical Guides[3][4]

    • Relevance: Discusses the electronic deactivation of the ring and competing directing effects.
  • Benzylic Bromination Competition

    • Title: "Benzylic Bromin
    • Source: Chemistry Steps[5][6][7][8]

    • Relevance: mechanistic explanation of why radical bromination
    • URL:[Link]

  • General Benzoxazole Synthesis (PPA Method)

    • Title: "Polyphosphoric acid-mediated synthesis of 2-substituted benzoxazoles"
    • Source: Organic Chemistry Portal
    • Relevance: Standard protocol for cyclodehydr
    • URL:[Link]

Sources

Application Notes and Protocols for the Preparation of 2-Benzylbenzoxazole Utilizing a Boric Acid Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzoxazole Moiety and the Pursuit of Greener Synthetic Methodologies

The benzoxazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Compounds bearing this structural unit exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inherent planarity of the benzoxazole ring system facilitates non-covalent interactions with various biological macromolecules, making it a valuable pharmacophore in drug design.[1]

Traditionally, the synthesis of 2-substituted benzoxazoles has involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under often harsh conditions, employing strong acids, high temperatures, or toxic reagents.[2] In recent years, the principles of green chemistry have spurred the development of more environmentally benign and efficient synthetic protocols. Boric acid has emerged as a compelling catalyst in this context. It is an inexpensive, readily available, and low-toxicity solid with proven efficacy in promoting various organic transformations, including esterification and amidation reactions.[3] This document provides a detailed protocol and scientific rationale for the synthesis of 2-benzylbenzoxazole from 2-aminophenol and phenylacetic acid, leveraging the catalytic prowess of boric acid.

Mechanistic Insights: The Role of Boric Acid in Catalyzing Condensation

The catalytic activity of boric acid in the formation of this compound proceeds through a multi-step mechanism initiated by the activation of the carboxylic acid. While the precise mechanism for this specific transformation is a subject of ongoing investigation, it is widely believed to follow a pathway analogous to boric acid-catalyzed amidation reactions.

The reaction commences with the formation of an acyloxyborate intermediate through the reaction of boric acid with phenylacetic acid. This key step enhances the electrophilicity of the carbonyl carbon of the carboxylic acid. The lone pair of electrons on the nitrogen atom of 2-aminophenol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by the catalyst, results in the formation of a 2-hydroxyanilide intermediate and regeneration of the boric acid catalyst. The final step involves an intramolecular cyclization and dehydration of the 2-hydroxyanilide to yield the thermodynamically stable this compound. The removal of water is crucial to drive the equilibrium towards product formation.

Boric Acid Catalyzed Benzoxazole Synthesis cluster_activation Activation of Carboxylic Acid cluster_condensation Condensation and Cyclization Phenylacetic_Acid Phenylacetic Acid Acyloxyborate Acyloxyborate Intermediate Phenylacetic_Acid->Acyloxyborate Reaction with Boric Acid Boric_Acid Boric Acid (H3BO3) Boric_Acid->Acyloxyborate 2_Hydroxyanilide 2-Hydroxyanilide Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyborate->Tetrahedral_Intermediate Nucleophilic Attack 2_Aminophenol 2-Aminophenol 2_Aminophenol->Tetrahedral_Intermediate Tetrahedral_Intermediate->2_Hydroxyanilide Collapse & Catalyst Regeneration 2_Benzylbenzoxazole This compound 2_Hydroxyanilide->2_Benzylbenzoxazole Intramolecular Cyclization & Dehydration (-H2O)

Figure 1: Proposed mechanistic pathway for the boric acid-catalyzed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative procedure for the synthesis of this compound using boric acid as a catalyst. Researchers should consider this a starting point, as optimization of reaction conditions may be necessary for specific applications and scales.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS Number
2-Aminophenol109.1395-55-6
Phenylacetic acid136.15103-82-2
Boric acid61.8310043-35-3
Toluene92.14108-88-3
Ethyl acetate88.11141-78-6
Hexane86.18110-54-3
Anhydrous Sodium Sulfate142.047757-82-6
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with a condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Standard laboratory glassware

Safety Precautions
  • 2-Aminophenol: Harmful if swallowed or inhaled and may cause an allergic skin reaction. It is suspected of causing genetic defects.[4][5]

  • Phenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[2][6]

  • Boric Acid: May damage fertility or the unborn child.[7][8][9]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.

It is imperative to conduct this procedure in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Setup and Procedure

Experimental_Workflow start Start reactants 1. Combine 2-aminophenol, phenylacetic acid, boric acid, and toluene in a round-bottom flask. start->reactants reflux 2. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. reactants->reflux monitor 3. Monitor the reaction progress by TLC. reflux->monitor cool 4. Cool the reaction mixture to room temperature. monitor->cool Reaction Complete evaporate 5. Remove the solvent under reduced pressure. cool->evaporate extract 6. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. evaporate->extract dry 7. Dry the organic layer over anhydrous sodium sulfate. extract->dry purify 8. Purify the crude product by column chromatography. dry->purify end End: Obtain pure this compound purify->end

Figure 2: A step-by-step experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-aminophenol (1.0 mmol, 109.1 mg), phenylacetic acid (1.0 mmol, 136.2 mg), and boric acid (0.1 mmol, 6.2 mg, 10 mol%).

  • Solvent Addition: Add toluene (10 mL) to the flask.

  • Reflux and Water Removal: Heat the reaction mixture to reflux (approximately 110-111 °C) with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap is crucial for driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted phenylacetic acid and boric acid, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Results and Discussion

The boric acid-catalyzed condensation of 2-aminophenol and phenylacetic acid provides a direct and efficient route to this compound. The use of a Dean-Stark trap is critical for the success of this reaction, as the removal of water drives the equilibrium towards the formation of the benzoxazole product. The catalytic loading of boric acid can be optimized, but typically ranges from 5 to 20 mol%. While solvent-free conditions have been reported for similar transformations, the use of a solvent that forms an azeotrope with water, such as toluene, is recommended for this specific protocol to ensure efficient water removal.[10]

The methodology is expected to be tolerant of a range of functional groups on both the 2-aminophenol and phenylacetic acid moieties, although electron-withdrawing or -donating groups may influence the reaction rate. The mild nature of the boric acid catalyst is advantageous as it minimizes the formation of side products often observed with stronger acid catalysts.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound using boric acid as a green and efficient catalyst. The detailed protocol, coupled with mechanistic insights and safety considerations, is intended to empower researchers in the fields of organic synthesis and drug development. The use of boric acid aligns with the principles of sustainable chemistry by offering a milder and more atom-economical alternative to traditional synthetic methods for accessing the valuable benzoxazole scaffold.

References

  • A Comparative Guide to Catalysts for Benzoxazole Synthesis. BenchChem. Accessed February 2026.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without - Advanced Journal of Chemistry, Section A. (2023).
  • Boric Acid Safety Data Sheet.
  • Boric Acid: Safety Data Sheet.
  • Boric acid - SAFETY D
  • Phenylacetic acid - Safety D
  • Boric acid - SAFETY D
  • Material Safety Data Sheet - 2-Aminophenol. Cole-Parmer. (2004).
  • 2-Aminophenol. Santa Cruz Biotechnology.
  • PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY D
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • 2-AMINOPHENOL EXTRA PURE MSDS CAS-No. Loba Chemie. (2016).
  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Biochem Chemopharma.
  • Boric acid in organic synthesis: scope and recent developments. Arkivoc. (2018).
  • An Efficient Boric Acid Mediated Prepar
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Boric acid as an efficient and green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradi
  • Synthesis of Benzoxazoles. ChemicalBook. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2-Benzylbenzoxazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-benzylbenzoxazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this important condensation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions to maximize your yield and purity.

Introduction: The Importance and Challenges of 2-Benzylbenzoxazole Synthesis

The benzoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2-benzyl substituted variants are of particular interest. The most common and direct route to these compounds is the condensation of a 2-aminophenol with phenylacetic acid or its derivatives.[1] This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.[1]

While seemingly straightforward, this reaction can be plagued by issues such as low yields, stubborn side-product formation, and difficult purifications. This guide provides a structured approach to identifying and solving these common problems.

Core Concepts: Understanding the Reaction Mechanism

A firm grasp of the reaction mechanism is the first step toward effective troubleshooting. The condensation of a 2-aminophenol with a carboxylic acid to form a 2-substituted benzoxazole is a multi-step process.

Reaction_Mechanism R1 2-Aminophenol Int2 N-Acyl Intermediate (Amide) R1->Int2 Nucleophilic Attack (Acylation) R2 Phenylacetic Acid Derivative Int1 Activated Carboxylic Acid R2->Int1 Activation Cat Acid Catalyst (e.g., H+) Cat->R2 Int1->Int2 Int3 Hemiaminal-like Intermediate Int2->Int3 Intramolecular Cyclization P This compound Int3->P Dehydration H2O H₂O Int3->H2O

Caption: General mechanism of this compound formation.

The key steps are:

  • Activation: The carboxylic acid is typically activated to make the carbonyl carbon more electrophilic. This can be achieved using strong acids, by converting it to an acid chloride in situ, or through other activating agents.

  • Acylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the activated carbonyl group to form an N-acyl (amide) intermediate.[1]

  • Cyclization: The hydroxyl group of the 2-aminophenol then attacks the amide carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting intermediate eliminates a molecule of water to form the aromatic benzoxazole ring.[1]

Each of these steps presents an opportunity for optimization and a potential point of failure.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield? A: While every parameter is important, the purity of the starting materials , particularly the 2-aminophenol, is paramount. 2-Aminophenols are susceptible to air oxidation, which leads to colored impurities that can inhibit the reaction and complicate purification.[2][3][4] Using freshly purified or high-purity commercial reagents is highly recommended.

Q2: What are the best types of catalysts for this condensation? A: A wide range of catalysts can be effective, and the optimal choice depends on the specific substrates and desired reaction conditions. They can be broadly categorized as:

  • Brønsted Acids: Traditional catalysts like polyphosphoric acid (PPA) and methanesulfonic acid are robust and effective.[2] Methanesulfonic acid, in particular, has been shown to be a highly effective catalyst for the one-pot synthesis from carboxylic acids by generating the acid chloride in situ with thionyl chloride.

  • Lewis Acids: Samarium triflate has been used as a reusable acid catalyst in aqueous media, offering a greener alternative.[5]

  • Nanocatalysts: Magnetic nanocatalysts have been developed that offer high efficiency and the advantage of easy magnetic separation and reusability.[2]

Q3: Can I run this reaction without a solvent? A: Yes, solvent-free reactions are possible and often advantageous, especially when using microwave irradiation.[1][6] This method can significantly reduce reaction times and simplify work-up. However, it may require higher temperatures, and careful monitoring is needed to prevent charring or polymerization.

Q4: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Developing a good TLC system (e.g., a hexane/ethyl acetate mixture) is a crucial first step in any optimization process.

Troubleshooting Guide: From Low Yields to Side Products

This section addresses specific problems you might encounter in the lab.

Troubleshooting_Workflow start Low or No Yield q1 Check Starting Material Purity start->q1 s1 Purify 2-aminophenol (recrystallization) and other reagents. q1->s1 Impure q2 Reaction Stalled? (Incomplete conversion on TLC) q1->q2 Pure s1->q2 Re-run q3 Review Reaction Conditions q2->q3 Yes q4 Significant Side Products Observed? q2->q4 No s3a Increase Temperature Incrementally q3->s3a s3b Increase Reaction Time q3->s3b s3c Check Catalyst Activity (Use fresh catalyst) q3->s3c end Improved Yield s3a->end s3b->end s3c->end s4a Lower Temperature to Reduce Dimerization q4->s4a Yes s4b Ensure Inert Atmosphere (N₂ or Ar) to Prevent Oxidation q4->s4b s4c Adjust Stoichiometry q4->s4c q4->end No s4a->end s4b->end s4c->end

Caption: A decision-making workflow for troubleshooting low yields.

Problem 1: Low to No Product Yield

  • Possible Cause: Impure starting materials. As mentioned, 2-aminophenol is particularly prone to oxidation.[4]

    • Solution: Purify the 2-aminophenol by recrystallization before use. Ensure the phenylacetic acid derivative is also of high purity and dry.

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: If using a solid catalyst, ensure it is fresh and has been stored under appropriate conditions. For acid catalysts like PPA or methanesulfonic acid, ensure they have not absorbed atmospheric moisture, which can dilute their effectiveness. Consider increasing the catalyst loading. For a reaction between a carboxylic acid (2.5 mmol) and 2-aminophenol (2.5 mmol), 3 equivalents of methanesulfonic acid have been used effectively.[7]

  • Possible Cause: The carboxylic acid is not sufficiently activated.

    • Solution: If reacting a carboxylic acid directly, higher temperatures or stronger acid catalysts may be needed. A highly effective alternative is the in situ formation of the acid chloride.[7] This involves pre-treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) before adding the 2-aminophenol.[1][7]

Problem 2: Reaction Stalls and Does Not Proceed to Completion

  • Possible Cause: Insufficient temperature. The cyclization and dehydration steps often require significant thermal energy to overcome the activation barrier.[4]

    • Solution: Incrementally increase the reaction temperature while monitoring by TLC. Some solvent-based procedures require heating to 100-120°C, while some solvent-free methods may need temperatures up to 130°C.[2][3]

  • Possible Cause: Catalyst deactivation.

    • Solution: If using a recyclable catalyst, its activity may diminish over several runs. Consider adding a fresh portion of the catalyst to the stalled reaction.[4]

  • Possible Cause: Unfavorable equilibrium. The final dehydration step is reversible.

    • Solution: If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the intermediate. If the reaction setup allows, using a Dean-Stark trap to remove water can drive the reaction to completion.

Problem 3: Significant Formation of Side Products

  • Possible Cause: Dimerization or polymerization of 2-aminophenol. This is especially prevalent at very high temperatures or under strongly acidic conditions.[2]

    • Solution: Carefully control the reaction temperature; avoid excessive heating. Sometimes, adding the 2-aminophenol slowly to the hot reaction mixture can minimize its self-condensation.

  • Possible Cause: Incomplete cyclization of the N-acyl intermediate. This leads to the isolation of the amide intermediate instead of the desired benzoxazole.

    • Solution: This indicates the cyclization/dehydration step is the bottleneck. Increase the temperature, reaction time, or consider a more potent acid catalyst to promote the final ring-closing step.[4]

  • Possible Cause: Oxidation of starting materials or product.

    • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to protect sensitive compounds from air oxidation.[2][4] This is a simple but highly effective measure to improve both yield and purity.

Data & Protocols

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference
Methanesulfonic Acid (MeSO₃H) Toluene or Dioxan, 100-120°CHigh yields, good functional group toleranceCorrosive, requires careful handling,[1]
Polyphosphoric Acid (PPA) 130-150°C, Solvent-freeStrong dehydrating agent, effectiveViscous, difficult work-up[2]
Microwave Irradiation Solvent-free, 300W, 5-15 minExtremely fast, "green" chemistryRequires specialized equipment, risk of charring[1],
Magnetic Nanocatalyst Water, RefluxReusable, easy separation, environmentally friendlyHigher initial catalyst cost[8],[9]
Experimental Protocol: High-Yield Synthesis via In Situ Acid Chloride Formation[1][2]

This protocol is a robust and generally high-yielding method based on the work of Kumar, D. et al. (2008).

Materials:

  • Phenylacetic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • 2-Aminophenol (1.0 equiv)

  • Methanesulfonic acid (MeSO₃H) (3.0 equiv)

  • Dioxane (or Toluene)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenylacetic acid. Carefully add thionyl chloride (1.2 equiv). Heat the mixture at 80°C for 1 hour. The reaction should be performed in a fume hood.

  • Reagent Removal: After 1 hour, cool the mixture and remove the excess thionyl chloride under reduced pressure.

  • Condensation: Place the flask under an inert atmosphere (N₂ or Ar). Add dry dioxane to the flask, followed by the 2-aminophenol (1.0 equiv).

  • Catalysis & Cyclization: To the stirred mixture, carefully add methanesulfonic acid (3.0 equiv). Heat the reaction mixture to 100°C (oil bath temperature).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water and neutralize with a saturated solution of sodium bicarbonate. The product will often precipitate.

  • Purification: Collect the solid by vacuum filtration. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) or by recrystallization from a suitable solvent like ethanol to afford the pure this compound.[1][2]

References

  • Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]

  • Li, Z., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • ResearchGate (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Request PDF. Available at: [Link]

  • Li, Z., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PMC. Available at: [Link]

  • Nguyen, T., et al. (2024). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

Sources

Technical Support Center: Benzoxazole Purification & Workup

[1]

Topic: Removal of unreacted 2-aminophenol from benzoxazole products. Ticket Type: Advanced Chemical Troubleshooting / Method Development. Audience: Medicinal Chemists, Process Chemists.[1]

Executive Summary: The "Amphoteric Trap"

The purification of benzoxazoles is frequently complicated by the presence of unreacted 2-aminophenol. This starting material is deceptive: it is amphoteric (possessing both a basic amine and an acidic phenol) and redox-active (prone to rapid oxidation into dark tars).

Standard acid washes often fail because the basicity of the benzoxazole ring (conjugate acid pKₐ ~0.5–1.5) can overlap with the extraction conditions, or the amphoteric nature of the impurity complicates phase partitioning.

The Solution: The most robust separation vector is acidity . By exploiting the phenolic proton of 2-aminophenol (pKₐ ~9.97), we can selectively move the impurity into the aqueous phase as a phenoxide salt, leaving the neutral benzoxazole in the organic layer.

Module 1: The Standard Protocol (Liquid-Liquid Extraction)

Q: My standard dilute HCl wash isn't removing the starting material. Why?

A: You are fighting an uphill battle against pKₐ physics. While 2-aminophenol has an amine group (pKₐ ~4.78), washing with acid protonates it to the ammonium salt. However, if your benzoxazole product carries any basic functionality, it will also protonate and wash away.[1] Furthermore, strong acidic conditions can sometimes destabilize the oxazole ring.[1]

The Fix: The "Phenol Switch" (Alkaline Wash) Instead of targeting the amine, target the phenol. Benzoxazole has no acidic proton on the ring system, making it inert to dilute base.[1] 2-aminophenol, however, will deprotonate at pH > 10.[1]

Protocol: The Optimized Alkaline Wash
StepActionMechanistic Rationale
1 Dissolve crude in EtOAc or DCM.Provides a lipophilic phase for the neutral benzoxazole.
2 Wash with 1M NaOH (Cold, 2x).Critical Step: At pH ~14, 2-aminophenol exists as the phenoxide anion (Water Soluble). Benzoxazole remains neutral (Organic Soluble).[2]
3 Wash with Brine.Removes residual base and breaks emulsions.
4 Dry over Na₂SO₄ & Concentrate.Standard isolation.

⚠️ Warning: Keep the NaOH wash cold (0–5 °C) and brief (< 10 mins). While benzoxazoles are generally stable, prolonged exposure to hot, strong base can hydrolyze the ring back to the starting material.[1]

Visualization: The Extraction Logic

ExtractionLogicCrudeCrude Mixture(Benzoxazole + 2-Aminophenol)SolventDissolve in EtOAc/DCMCrude->SolventBaseWashAdd 1M NaOH (Cold)Target pH > 12Solvent->BaseWashSepFunnelSeparation FunnelBaseWash->SepFunnelOrgLayerOrganic Layer(Neutral Benzoxazole)SepFunnel->OrgLayerProduct RetainedAqLayerAqueous Layer(2-Aminophenoxide Anion)SepFunnel->AqLayerImpurity Removed

Figure 1: Decision tree for exploiting the phenolic acidity of 2-aminophenol for purification.

Module 2: Handling Oxidation (The "Brown Tar" Issue)

Q: My aqueous layer turns black immediately. Is my product decomposing?

A: Likely not. This is a false positive for product failure. 2-aminophenol is highly susceptible to oxidative polymerization. In the presence of air and base (during your workup), it forms quinone imines , which oligomerize into dark, insoluble tars.[1] This "gunk" can trap your product and make phase separation difficult.

The Fix: Reductive Workup Add a reducing agent to your aqueous wash buffer to keep the impurity in its reduced, soluble, and colorless state.[1]

Protocol Adjustment:

  • Prepare a 1M NaOH solution containing 5% Sodium Dithionite (Na₂S₂O₄) (also known as Sodium Hydrosulfite).

  • Perform the wash as described in Module 1.

  • The dithionite prevents the oxidation of the phenoxide to the quinone, keeping the aqueous layer clear (or light yellow) and preventing emulsion/tar formation.

Module 3: Advanced Purification (Scavenging Resins)

Q: I am running a parallel library and cannot do liquid extractions. How do I remove the amine?

A: Use Solid-Supported Scavengers. If you are doing library synthesis (96-well plates) or need to avoid aqueous workup, use a resin that specifically targets the nucleophilic amine of the 2-aminophenol.

Recommended Resin: Polymer-Supported Isocyanate (PS-NCO) or PS-Benzaldehyde .

Workflow: Chemical Scavenging
Scavenger TypeMechanismConditions
PS-Isocyanate Reacts with the amine to form an insoluble urea.Stir crude solution with resin (3 eq relative to impurity) for 2–4 hours at RT. Filter.
PS-Benzaldehyde Reacts with the amine to form an imine (Schiff base).Requires slightly acidic conditions or heat; less robust than isocyanate for this specific impurity.
Strong Acid Resin (SCX) "Catch and Release" (Ion Exchange).NOT RECOMMENDED. Will likely bind the benzoxazole product as well due to the basic nitrogen.
Visualization: Scavenging Mechanism

ScavengingImpurityImpurity:2-AminophenolResinResin:PS-IsocyanateImpurity->ResinNucleophilic AttackComplexCovalent Urea Complex(Attached to Bead)Resin->ComplexCovalent BondFiltrationFiltration StepComplex->FiltrationProductFiltrate:Pure BenzoxazoleFiltration->ProductResin Trapped

Figure 2: Mechanism of removing 2-aminophenol using electrophilic scavenger resins.

Module 4: Chromatographic Troubleshooting

Q: The impurity is co-eluting with my product on Silica. How do I separate them?

A: 2-aminophenol trails badly on silica due to hydrogen bonding (amine + phenol interactions with silanols).

Tactic 1: The "Tea Bag" Pre-treatment If the impurity is streaking and overlapping:

  • Add 1% Triethylamine (TEA) to your eluent. This deactivates the acidic sites on the silica gel. The benzoxazole will elute normally, while the 2-aminophenol (being more polar/H-bonding) will tighten up but generally stay more retained than the lipophilic benzoxazole.

Tactic 2: Acetylation (Chemical Modification) If separation is impossible:

  • Treat the crude mixture with Acetic Anhydride (1.1 eq) and mild base in DCM.

  • The unreacted 2-aminophenol will acetylate to the amide (N-acetyl-2-aminophenol).

  • This new species has a significantly different Rf and is no longer oxidatively unstable.

  • Prerequisite: Your benzoxazole product must not have free amines or alcohols that would also acetylate.

References

  • Fundamental Properties: "2-Aminophenol."[3][4][5] Wikipedia. (Contains pKₐ data: Amine ~4.78, Phenol ~9.97).[1][3] Link

  • Benzoxazole Synthesis & Stability: "Benzoxazole synthesis." Organic Chemistry Portal. (Reviews condensation methods and stability). Link

  • Purification Methodology: "Process for the purification of substituted benzoxazole compounds." Google Patents (WO2006096624A1). (Details industrial scale acid/base workup strategies). Link

  • Resin Scavenging: "Metal Scavenger User Guide." Biotage.[6] (While focused on metals, provides general protocols for solid-supported reagents and filtration workflows).[6] Link

  • Acidity Data: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu. (Context for benzoxazole conjugate acid acidity). Link

Technical Support Center: Troubleshooting Catalyst Deactivation in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into why your catalyst may be failing and how to systematically diagnose and resolve the issue. Our approach is grounded in established scientific principles to ensure the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during benzoxazole synthesis in a question-and-answer format. We will explore the root causes of these problems and provide actionable solutions.

Question 1: My reaction yield has significantly dropped upon reusing my heterogeneous catalyst. What is the likely cause and how can I fix it?

A significant drop in yield upon catalyst reuse is a classic symptom of deactivation. The primary culprits are often poisoning, fouling, or leaching of the active catalytic species.

Possible Causes & Solutions:

  • Catalyst Poisoning: Impurities in your reactants or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][2] Sulfur and phosphorus compounds are common poisons for many metal-based catalysts.[3]

    • Troubleshooting:

      • Reagent Purity Check: Ensure the purity of your o-aminophenol, aldehyde, or carboxylic acid starting materials, as well as your solvent. Acidic or basic impurities can also neutralize the catalyst.[4]

      • Feedstock Pre-treatment: If impurities are suspected, consider passing your solvent and liquid reagents through a plug of activated carbon or neutral alumina before use.

  • Fouling (Coking): Carbonaceous deposits, often from the polymerization of starting materials or products, can physically block the catalyst's pores and active sites.[2][5] This is particularly relevant when reactions are run at elevated temperatures.[6]

    • Troubleshooting:

      • Reaction Temperature Optimization: Avoid unnecessarily high reaction temperatures, which can promote the formation of coke and other polymeric byproducts.[3][7]

      • Catalyst Regeneration: A common method to remove coke is through controlled oxidation.

  • Leaching of Active Species: For supported catalysts, the active metal or acidic component may dissolve into the reaction medium, especially in liquid-phase reactions.[3][8][9] This not only deactivates the solid catalyst but can also contaminate your product.[8]

    • Troubleshooting:

      • Hot Filtration Test: To confirm leaching, perform a hot filtration test. If the reaction continues in the filtrate after removing the solid catalyst, it indicates that active species have leached into the solution.[8]

      • Analysis of the Liquid Phase: Use techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the amount of leached metal in your reaction mixture.[8]

      • Strengthen Metal-Support Interactions: Consider using a catalyst with stronger interactions between the active species and the support material to minimize leaching.[8]

Question 2: My reaction starts well but then stalls before reaching completion. What's happening?

A stalled reaction is a strong indicator of catalyst deactivation occurring during the reaction.[4]

Possible Causes & Solutions:

  • Product Inhibition: The benzoxazole product itself may bind to the catalyst's active sites, acting as an inhibitor and slowing down the reaction as its concentration increases.[4]

    • Troubleshooting:

      • Lower Catalyst Loading: While seemingly counterintuitive, a lower initial catalyst loading can sometimes mitigate product inhibition effects.

      • In Situ Product Removal: If feasible for your setup, consider techniques to remove the product from the reaction mixture as it forms.

  • Formation of a Stable Intermediate: In the reaction between o-aminophenol and an aldehyde, a Schiff base intermediate is formed. This intermediate may be particularly stable under your reaction conditions and may not efficiently cyclize to the final benzoxazole product.[10]

    • Troubleshooting:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[10]

      • Change of Catalyst: Some catalysts are more effective at promoting the final cyclization. For instance, a stronger Brønsted or Lewis acid catalyst might be required.[11][12]

Question 3: I'm using a recoverable catalyst, but my product is contaminated with trace metals. How can I prevent this?

Product contamination with metals is a direct result of catalyst leaching.[8] This is a critical issue, especially in pharmaceutical applications where high purity is required.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and certain solvents can accelerate the dissolution of the active metal from the catalyst support.[8][9]

    • Troubleshooting:

      • Optimize Reaction Conditions: Experiment with lower reaction temperatures and different solvents to find a balance between reactivity and catalyst stability.[8]

      • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the catalyst. A less coordinating solvent may reduce the leaching of metal species.[8]

  • Weak Metal-Support Interaction: The method of catalyst preparation can influence how strongly the active metal is anchored to the support material.

    • Troubleshooting:

      • Catalyst Design: Choose or synthesize a catalyst with stronger metal-support interactions. This can sometimes be achieved by modifying the support surface or using different catalyst preparation methods.[8]

      • Post-Reaction Purification: If some leaching is unavoidable, incorporate a downstream purification step using metal scavengers to remove dissolved metal ions from your product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in benzoxazole synthesis?

A1: The primary mechanisms are chemical, thermal, and mechanical.[1]

  • Chemical Deactivation: This includes poisoning by impurities in the feedstock and fouling by carbonaceous deposits (coking).[1][2][3]

  • Thermal Deactivation: High temperatures can cause sintering, where catalyst particles agglomerate, leading to a loss of active surface area.[3]

  • Mechanical Deactivation: This is more common in industrial settings and involves the physical breakdown of the catalyst support (attrition).[1]

  • Leaching: In liquid-phase reactions, the active catalytic species can dissolve into the reaction medium.[3][8]

Q2: How can I characterize my deactivated catalyst to understand the problem?

A2: Characterizing the spent catalyst is crucial for diagnosing the deactivation mechanism.[1][13] Key techniques include:

  • BET Surface Area Analysis: A decrease in surface area can indicate sintering or pore blockage due to fouling.[1]

  • Elemental Analysis (XRF, ICP-OES): Can identify foreign substances (poisons) on the catalyst surface or confirm the loss of active metal due to leaching.[1][8]

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the chemical state of elements on the catalyst surface and can detect poisons.[1]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): TPD can reveal the strength of adsorption of different species, while TPO can quantify the amount of coke deposited on the catalyst.[1][14]

Q3: Is it possible to regenerate my deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible. The method depends on the deactivation mechanism.[1]

  • For Fouling (Coking): A common method is thermal treatment (calcination in air or a controlled oxygen environment) to burn off carbonaceous deposits.[3][15]

  • For Reversible Poisoning: Chemical washing with appropriate solvents or mild acidic/basic solutions can sometimes remove the poison.[15]

  • For Leached Catalysts: Regeneration is generally not possible for the solid support, but the leached metal can sometimes be recovered from the reaction mixture and used to synthesize a new catalyst.

Q4: What are some common catalysts used for benzoxazole synthesis that are known for their recyclability?

A4: Several heterogeneous catalysts have been developed for benzoxazole synthesis with good to excellent recyclability.[11][16] Examples include:

  • Sulfonic acid-functionalized catalysts: Such as PEG-SO3H and Fe3O4@SiO2-SO3H have shown good reusability for several cycles.[16][17][18]

  • Brønsted acidic ionic liquid (BAIL) gels: These have been reported to be reusable for at least five runs without a significant loss in activity.[11][12]

  • Magnetically recoverable nanocatalysts: These offer the advantage of easy separation and have been shown to be recyclable for multiple runs.[18][19]

Data Presentation

Table 1: Troubleshooting Summary for Common Deactivation Issues
Symptom Potential Cause Diagnostic Action Proposed Solution
Decreased yield on reuse Poisoning, Fouling (Coking), LeachingCheck reagent purity, BET surface area analysis, Hot filtration test, ICP-OES of filtratePurify reagents, Optimize reaction temperature, Catalyst regeneration, Choose a more stable catalyst
Reaction stalls Product Inhibition, Stable Intermediate FormationMonitor reaction kinetics, Isolate and characterize intermediates (if possible)Adjust catalyst loading, Increase reaction temperature, Change catalyst type
Product contamination Leaching of active metalICP-OES analysis of the final productOptimize reaction conditions (temperature, solvent), Use a catalyst with stronger metal-support interactions, Employ post-reaction metal scavengers

Experimental Protocols

Protocol 1: Hot Filtration Test to Detect Catalyst Leaching

This protocol is designed to determine if active catalytic species are leaching from a solid heterogeneous catalyst into the liquid phase.

Materials:

  • Reaction setup for benzoxazole synthesis

  • Heating mantle with stirrer

  • Thermometer

  • Syringe with a hot filtration unit (e.g., a syringe filter compatible with the reaction solvent and temperature)

  • A second reaction flask

Procedure:

  • Set up the benzoxazole synthesis reaction with the heterogeneous catalyst as you normally would.

  • Allow the reaction to proceed for a short period (e.g., 15-20% conversion).

  • While maintaining the reaction temperature, carefully withdraw a sample of the reaction mixture using the syringe and immediately filter it through the hot filtration unit into the second pre-heated reaction flask.

  • Continue to heat and stir the filtrate in the second flask under the same reaction conditions.

  • Monitor the progress of the reaction in the filtrate over time using a suitable analytical technique (e.g., TLC, GC, or HPLC).

Interpretation of Results:

  • If the reaction continues in the filtrate: This confirms that active catalytic species have leached from the solid catalyst into the solution and are contributing to the observed reactivity.

  • If the reaction stops in the filtrate: This suggests that the catalysis is truly heterogeneous, and any deactivation is likely due to issues on the catalyst surface (e.g., poisoning or fouling).

Protocol 2: Oxidative Regeneration of a Fouled (Coked) Catalyst

This protocol provides a general procedure for regenerating a catalyst that has been deactivated by the deposition of carbonaceous material (coke).

Materials:

  • Deactivated (spent) catalyst

  • Tube furnace with temperature control

  • Quartz or ceramic tube

  • Source of air or a mixture of an inert gas (e.g., Nitrogen) and Oxygen

Procedure:

  • After the reaction, recover the spent catalyst by filtration and wash it with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed reactants and products. Dry the catalyst in an oven at a moderate temperature (e.g., 80-100 °C).

  • Place the dried, spent catalyst in the tube furnace.

  • Slowly heat the catalyst under a flow of air or a controlled N2/O2 mixture to the desired regeneration temperature. The optimal temperature will depend on the specific catalyst and support material but is often in the range of 300-500 °C.

  • Hold the catalyst at the regeneration temperature for a set period (e.g., 2-4 hours) to ensure complete combustion of the carbonaceous deposits.

  • Cool the catalyst down to room temperature under a flow of inert gas.

  • The regenerated catalyst is now ready to be tested for its activity in a subsequent reaction.

Caution: The oxidative regeneration process is exothermic and should be performed with care to avoid thermal runaways that could damage the catalyst.

Visualizations

Diagram 1: Troubleshooting Workflow for Catalyst Deactivation

G start Low Yield / Stalled Reaction check_reuse Is this a reused catalyst? start->check_reuse check_leaching Perform Hot Filtration Test check_reuse->check_leaching Yes check_fouling Characterize Spent Catalyst: - BET Surface Area - TPO check_reuse->check_fouling No / Fresh Catalyst reuse_yes Yes leaching_result Does reaction continue in filtrate? check_leaching->leaching_result leaching_yes Leaching Confirmed leaching_result->leaching_yes Yes leaching_no No Leaching leaching_result->leaching_no No solve_leaching Solution: - Optimize Conditions (Temp, Solvent) - Redesign Catalyst (Stronger Support Interaction) - Use Metal Scavengers leaching_yes->solve_leaching leaching_no->check_fouling fouling_result Evidence of Fouling/Coking? check_fouling->fouling_result fouling_yes Fouling Confirmed fouling_result->fouling_yes Yes fouling_no No Fouling fouling_result->fouling_no No solve_fouling Solution: - Optimize Temperature - Regenerate Catalyst (Oxidation) fouling_yes->solve_fouling check_poisoning Characterize Spent Catalyst: - Elemental Analysis (XPS, XRF) - Check Reagent Purity fouling_no->check_poisoning poisoning_result Evidence of Poisoning? check_poisoning->poisoning_result poisoning_yes Poisoning Confirmed poisoning_result->poisoning_yes Yes poisoning_no Consider Other Issues: - Product Inhibition - Thermal Degradation - Incorrect Reaction Conditions poisoning_result->poisoning_no No solve_poisoning Solution: - Purify Reagents/Solvents - Use Guard Bed poisoning_yes->solve_poisoning

Caption: A logical workflow for diagnosing catalyst deactivation.

Diagram 2: Common Catalyst Deactivation Pathways

G cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst ActiveCatalyst Active Sites on Support Poisoned Poisoned (Blocked Sites) ActiveCatalyst->Poisoned Impurities Fouled Fouled (Coke Deposits) ActiveCatalyst->Fouled High Temperature Side Reactions Sintered Sintered (Reduced Surface Area) ActiveCatalyst->Sintered High Temperature Leached Leached Support ActiveCatalyst->Leached Harsh Solvent/ Temp. LeachedSpecies Leached Active Species (In Solution) Leached->LeachedSpecies

Caption: Mechanisms of catalyst deactivation.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst. (2017, January 1). Journal of Applicable Chemistry.
  • Troubleshooting catalyst deactivation in organocatalytic spirooxindole synthesis. (n.d.). Benchchem.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023, May 4). Advanced Journal of Chemistry, Section A.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). PMC.
  • Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. (2008, December 1).
  • CHARACTERIZATION OF DEACTIVATING SPECIES. (n.d.). Wiley Online Library.
  • Optimizing reaction conditions for the synthesis of benzoxazole deriv
  • A Comparative Guide to Catalysts for Benzoxazole Synthesis. (n.d.). Benchchem.
  • Exploring magnetically recoverable catalysts for the synthesis of benzoxazoles derivatives. (2026, January 24).
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. (n.d.). Benchchem.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019, April 1). International Journal of Pharmacy and Biological Sciences.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. (n.d.). Advanced Journal of Chemistry, Section A.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Lecture 10 Catalyst characteriz
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). LinkedIn.
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22). LinkedIn.
  • Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol. (n.d.). Benchchem.
  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. (n.d.).
  • Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock. (2025, February 6). RSC Publishing.

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-benzylbenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Benzylbenzoxazole: Elucidation and Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing the molecule's dissociation. We will explore the characteristic fragmentation pathways, present a robust experimental protocol for data acquisition, and compare its fragmentation signature to related heterocyclic structures to highlight key identifying features.

Introduction to this compound and Mass Spectrometry

This compound (C₁₄H₁₁NO, M.W. 209.24 g/mol ) is a heterocyclic compound featuring a benzoxazole core linked to a benzyl group.[1] Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolomics, or materials science. Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation, as the high-energy ionization (typically 70 eV) induces reproducible fragmentation, creating a unique "fingerprint" for a given molecule.[2] This fingerprint arises from a series of predictable bond cleavages influenced by the relative stability of the resulting fragment ions and neutral losses.

The Predicted Fragmentation Pathway of this compound

Upon electron ionization, this compound loses an electron to form a molecular ion radical cation, [M]•+, with a mass-to-charge ratio (m/z) of 209.[1] The subsequent fragmentation is dominated by cleavages that lead to the most stable charged species. For this compound, the fragmentation cascade is primarily dictated by the labile benzylic C-C bond.

The key fragmentation steps are as follows:

  • Benzylic Cleavage (α-Cleavage) : The most favorable fragmentation pathway is the cleavage of the bond between the benzylic carbon and the benzoxazole ring. This is a classic example of α-cleavage, driven by the formation of an exceptionally stable carbocation.[3] This cleavage results in the formation of the base peak in the spectrum.

    • Formation of the Tropylium Ion (m/z 91) : The initial benzyl cation (C₆H₅CH₂⁺) rapidly rearranges into the highly stable, aromatic tropylium ion (C₇H₇⁺). This ion is a hallmark of compounds containing a benzyl moiety and is observed as the most intense peak (base peak) in the spectrum at m/z 91.[4]

    • Formation of the Benzoxazole Radical (m/z 118) : The other part of the molecule forms a neutral benzoxazole radical. While not detected directly, its corresponding cation at m/z 119 can be formed through other pathways, or the molecular ion can lose the elements of toluene.

  • Fragmentation of the Benzoxazole Ring : The molecular ion or larger fragments can also undergo cleavage within the heterocyclic ring system.

    • Loss of a Hydrogen Radical : The molecular ion (m/z 209) can lose a hydrogen atom to form an [M-1]⁺ ion at m/z 208. This ion can undergo rearrangement to form a stable, fused aromatic system.

    • Loss of Carbon Monoxide (CO) : Heterocyclic systems like benzoxazole can undergo ring cleavage, often involving the loss of small, stable neutral molecules like carbon monoxide (CO, 28 Da).[5] This can lead to fragments such as an ion at m/z 181 from the molecular ion.

    • Loss of HCN : Cleavage of the benzoxazole ring can also result in the expulsion of a neutral hydrogen cyanide molecule (HCN, 27 Da), leading to a fragment ion at m/z 182.

The predicted fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M This compound [M]•+ m/z = 209 F91 Tropylium Ion (Base Peak) m/z = 91 M->F91 - C7H4NO• F118 Benzoxazole Radical (Neutral Loss) M->F118 F208 [M-H]+ m/z = 208 M->F208 - H• F181 [M-CO]+ m/z = 181 M->F181 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To obtain a high-quality mass spectrum of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method.

Methodology

  • Sample Preparation :

    • Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

  • Gas Chromatography (GC) Parameters :

    • GC System : Agilent 8890 GC or equivalent.

    • Column : HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

    • Inlet Temperature : 250°C.

    • Injection Volume : 1 µL.

    • Mode : Splitless (for high sensitivity) or Split (e.g., 50:1 for higher concentrations).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters :

    • MS System : Agilent 5977B MSD or equivalent single quadrupole or TOF mass analyzer.

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV.[2]

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Mass Range : Scan from m/z 40 to 350.

    • Solvent Delay : 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis :

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (m/z 209) and the base peak (m/z 91).

    • Correlate other significant fragment ions with the predicted fragmentation pathway.

Experimental_Workflow cluster_prep Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Processing Prep Sample Dissolution (1 mg/mL in DCM) Inject GC Injection (1 µL) Prep->Inject Separation Capillary Column Separation Inject->Separation Ionize EI Ionization (70 eV) Separation->Ionize Analyze Mass Analysis (Quadrupole/TOF) Ionize->Analyze Detect Detection Analyze->Detect Process Spectrum Extraction & Interpretation Detect->Process

Caption: General workflow for the GC-MS analysis of this compound.

Comparative Fragmentation Analysis

To appreciate the unique fragmentation signature of this compound, it is useful to compare it with structurally related molecules. Here, we compare it with 2-phenylbenzoxazole and 2-benzyl-1H-benzimidazole.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)IdentityKey Fragment 2 (m/z)IdentityDistinguishing Feature
This compound 20991 (Base Peak)Tropylium Ion118/119Benzoxazole moietyDominant benzylic cleavage leading to m/z 91.
2-Phenylbenzoxazole 195167[M-CO]⁺92[C₆H₄O]⁺Fragmentation is dominated by cleavage of the stable benzoxazole ring (loss of CO).
2-Benzyl-1H-benzimidazole 20891 (Base Peak)Tropylium Ion117/118Benzimidazole moietyShares the m/z 91 base peak due to the benzyl group, but the molecular ion and heteroaromatic fragment differ by one mass unit (N vs. O).[6]

This comparison demonstrates that the presence of the flexible CH₂ linker in this compound is the critical factor that enables the highly favorable benzylic cleavage to form the tropylium ion at m/z 91. In contrast, 2-phenylbenzoxazole, lacking this linker, undergoes fragmentation initiated by ring cleavage. The comparison with 2-benzyl-1H-benzimidazole shows that while the benzyl group's fragmentation is conserved, the mass of the heterocyclic portion provides the final piece of the structural puzzle.

Conclusion

The mass spectrum of this compound is characterized by a clear molecular ion peak at m/z 209 and a dominant base peak at m/z 91. This m/z 91 fragment, corresponding to the stable tropylium ion, is a definitive marker for the benzyl substituent and is the most crucial piece of information for identifying this class of compound. Secondary fragments arising from the cleavage of the benzoxazole ring can further corroborate the structure. The experimental protocol outlined provides a reliable method for obtaining a high-quality spectrum for confirmation. This combination of predictive understanding and robust methodology allows for the confident identification of this compound in complex analytical challenges.

References

Sources

Comparative Stability Guide: 2-Benzylbenzoxazole vs. 2-Phenylbenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 2-benzylbenzoxazole (2-BnBO) and 2-phenylbenzoxazole (2-PhBO) . It is structured to assist researchers in lead optimization and material selection by isolating the specific structural determinants of stability.

Executive Summary: The Methylene Liability

The core differentiator between these two scaffolds is the C2-linker :

  • 2-Phenylbenzoxazole (2-PhBO): Possesses a continuous

    
    -conjugated system between the benzoxazole and phenyl rings. This confers exceptional thermodynamic stability, high fluorescence quantum yield, and resistance to oxidative degradation.
    
  • This compound (2-BnBO): Contains a methylene (

    
    ) bridge. This "insulating" linker breaks conjugation and introduces a benzylic metabolic soft spot . The benzylic protons are kinetically labile (
    
    
    
    ), making the compound susceptible to auto-oxidation and rapid metabolic clearance.

Recommendation: For applications requiring long-term shelf stability or in vivo half-life, 2-PhBO is the superior candidate. 2-BnBO should be restricted to transient intermediates or prodrug designs where oxidative cleavage is intended.

Chemical Stability Analysis

Oxidative Stability (The Critical Failure Mode)

The most significant practical difference is sensitivity to aerobic oxidation.

  • 2-BnBO (High Risk): The methylene bridge is activated by both the phenyl ring and the electron-withdrawing benzoxazole moiety. In solution, particularly under light or radical initiation, it undergoes auto-oxidation to form 2-benzoylbenzoxazole (the ketone) or cleaves entirely.

  • 2-PhBO (Low Risk): The C2 position is quaternary and part of an aromatic system. It is inert to standard atmospheric oxidation and requires harsh forcing conditions (e.g., strong Lewis acids or electrochemical forcing) to degrade.

Mechanism of Failure: Benzylic Oxidation of 2-BnBO

The degradation follows a radical chain mechanism. The abstraction of a benzylic proton leads to a stabilized radical, which traps oxygen to form a hydroperoxide intermediate, eventually collapsing to the ketone.

BenzylicOxidation Start This compound (Intact Methylene) Radical Benzylic Radical (Stabilized) Start->Radical H• Abstraction (hv / Initiator) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Ketone 2-Benzoylbenzoxazole (Oxidation Product) Peroxide->Ketone - H2O (Dehydration)

Figure 1: Auto-oxidation pathway of this compound leading to ketone formation.

Hydrolytic Stability

Benzoxazoles are generally susceptible to acid-catalyzed hydrolysis, leading to ring opening (formation of 2-aminophenol and the corresponding acid).

  • 2-PhBO: The extended conjugation stabilizes the C=N bond, reducing its electrophilicity. It is roughly 100x more stable to acid hydrolysis than alkyl-substituted analogues [1].

  • 2-BnBO: Lacks this resonance stabilization. The C=N bond is more localized and electrophilic, making it more prone to nucleophilic attack by water under acidic conditions.

Comparative Data Summary

Feature2-Phenylbenzoxazole (2-PhBO)This compound (2-BnBO)
Linker Structure Direct C-C bond (Conjugated)Methylene

(Non-conjugated)
Oxidative Stability High (Inert to air)Low (Forms peroxides/ketones)
Acid Hydrolysis Resistant (Slow kinetics)Moderate (Faster kinetics)
Fluorescence Strong (High Quantum Yield)Weak/Negligible (Quenched)
Metabolic Fate Ring Hydroxylation (Slow)Benzylic Hydroxylation (Rapid)
Physical State Solid (

)
Low-melting solid / Oil

Experimental Protocols for Validation

To empirically verify the stability differences in your specific matrix, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Test

Objective: Quantify the formation of the ketone degradant in 2-BnBO.

  • Preparation: Dissolve 10 mg of each compound in 10 mL of Acetonitrile (ACN).

  • Stressing: Add 100

    
    L of 30% 
    
    
    
    (oxidant) and 5 mg of AIBN (radical initiator).
  • Incubation: Heat at 60°C in a sealed vial for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • 2-PhBO: Expect >98% parent peak retention.

    • 2-BnBO: Look for a new peak at RRT ~0.8-0.9 (2-benzoylbenzoxazole) and RRT <0.5 (cleavage products).

Protocol B: Hydrolytic Kinetics Assay

Objective: Compare half-life (


) under acidic conditions.
  • Solvent System: Prepare a 1:1 mixture of Methanol and 1M HCl.

  • Initiation: Spike compounds to a final concentration of 100

    
    M. Maintain at 40°C.
    
  • Sampling: Aliquot every 60 minutes for 8 hours. Quench immediately with cold 1M NaOH.

  • Quantification: Plot

    
     vs. time.
    
    • Result: The slope (

      
      ) for 2-BnBO will be significantly steeper than 2-PhBO.
      

Biological & Drug Development Context

In medicinal chemistry, the choice between these two is often a trade-off between solubility and metabolic stability .

  • Metabolic Liability: The benzylic position in 2-BnBO is a primary site for CYP450 metabolism (benzylic hydroxylation). This often leads to rapid clearance or the formation of reactive electrophiles.

  • Bioisosteres: If the geometry of the benzyl group is required for binding but stability is poor, consider replacing the

    
     with an ether oxygen (
    
    
    
    ) or a difluoromethylene (
    
    
    ) to block oxidation while maintaining the bend angle.

Workflow Select Scaffold Selection Screen In Vitro Stability Screen (Microsomes / Plasma) Select->Screen Decision Is t(1/2) < 30 min? Screen->Decision PhBO_Path 2-PhBO Selected (High Stability) Decision->PhBO_Path No (Stable) BnBO_Path 2-BnBO Selected (Check Metabolites) Decision->BnBO_Path Yes (Unstable) Fix Structural Modification: - Replace CH2 with O/CF2 - Block Benzylic Site BnBO_Path->Fix Optimization Required

Figure 2: Decision tree for selecting benzoxazole scaffolds in drug discovery.

References

  • Jackson, A. et al. (1986). Hydrolysis pathway for 2-phenylbenzoxazole.[1][2] ResearchGate.[3] Link

  • Shi, M. & Feng, Y.S. (2001).[4] Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids.[4] Journal of Organic Chemistry.[4] Link

  • Wang, F. et al. (2010). Aerobic benzylic oxidation of 2-benzylbenzoxazoles. ResearchGate.[3] Link

  • BenchChem. (2025).[5] Synthesis and Stability of 2-Phenylbenzoxazole.[1] BenchChem Protocols.[5] Link

  • RSC Publishing. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters.[6] Photochemical & Photobiological Sciences.[6] Link

Sources

Navigating the Photophysical Landscape: A Comparative Guide to the UV-Vis Absorption of 2-Benzylbenzoxazole in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The Benzoxazole Chromophore: A Primer on Structure and Absorption

The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, known for its unique photophysical properties. The electronic transitions responsible for UV-Vis absorption in these molecules are primarily π → π* and n → π* transitions. The fusion of a benzene ring with an oxazole ring creates an extended π-conjugated system. The nature and position of substituents on this core significantly influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

In the case of 2-benzylbenzoxazole, the benzyl group at the 2-position acts as a key modulator of the electronic properties of the benzoxazole system. The phenyl ring of the benzyl substituent, while not directly conjugated with the benzoxazole ring system due to the intervening methylene (-CH2-) group, can still influence the overall electronic environment through inductive and steric effects.

Comparative Analysis: Insights from Structurally Related Benzoxazoles

In the absence of direct experimental data for this compound, a comparative analysis with structurally analogous compounds provides valuable insights into its expected absorption maxima in ethanol.

Table 1: Experimental UV-Vis Absorption Maxima of Selected Benzoxazole Derivatives in Ethanol

CompoundStructureλmax (nm) in EthanolMolar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2-(2'-Hydroxyphenyl)benzoxazole

3361.83 x 10⁴[1]
2-(5'-Amino-2'-hydroxyphenyl)benzoxazole

3745.30 x 10⁴[1]
2-Phenylbenzoxazole

~305Not ReportedGeneral knowledge
2-Methylbenzoxazole

~270-280Not ReportedGeneral knowledge

Note: The structures are illustrative and based on the compound names. Molar absorptivity values provide an indication of the strength of the absorption.

From this comparison, we can infer the following:

  • Effect of the 2-Substituent: The nature of the substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the λmax. A simple alkyl group like methyl leads to absorption in the lower UV range. A phenyl group, which extends the π-conjugation, causes a bathochromic (red) shift to around 305 nm.

  • Influence of the Benzyl Group: In this compound, the phenyl ring is insulated from the benzoxazole π-system by a methylene bridge. Therefore, a significant extension of conjugation, as seen in 2-phenylbenzoxazole, is not expected. The absorption is likely to be more influenced by the electronic properties of the benzoxazole core itself, with a smaller contribution from the benzyl group.

  • Hydroxyphenyl and Aminophenyl Substituents: The presence of hydroxyl and amino groups on a 2-phenyl substituent, as seen in the 2-(2'-hydroxyphenyl)benzoxazole derivatives, leads to a significant red shift in the absorption maxima, with λmax values in the 336-374 nm range[1]. This is due to the electron-donating nature of these groups, which extends the π-electron delocalization and lowers the energy of the π → π* transition.

Based on this analysis, the UV-Vis absorption maximum of this compound in ethanol is anticipated to be in the range of 280-300 nm . It would likely be at a longer wavelength than 2-methylbenzoxazole but at a shorter wavelength than 2-phenylbenzoxazole.

Experimental Determination of UV-Vis Absorption Maxima: A Step-by-Step Protocol

To obtain precise and reliable data for this compound, experimental determination is essential. The following protocol outlines the standard procedure for measuring the UV-Vis absorption spectrum in ethanol.

Materials and Instrumentation
  • Analyte: this compound (synthesized and purified)

  • Solvent: Spectroscopic grade ethanol

  • Instrumentation: Double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_start Weigh this compound prep_dissolve Dissolve in spectroscopic grade ethanol prep_start->prep_dissolve prep_stock Prepare a stock solution (e.g., 1 mg/mL) prep_dissolve->prep_stock prep_dilute Perform serial dilutions to obtain a series of concentrations prep_stock->prep_dilute meas_setup Set up spectrophotometer (scan range, baseline) prep_dilute->meas_setup meas_blank Record baseline with ethanol-filled cuvette meas_setup->meas_blank meas_sample Measure absorbance of each diluted sample meas_blank->meas_sample analysis_plot Plot absorbance vs. wavelength meas_sample->analysis_plot analysis_identify Identify λmax (wavelength of maximum absorbance) analysis_plot->analysis_identify analysis_beer Construct Beer-Lambert plot (absorbance vs. concentration) analysis_identify->analysis_beer analysis_calc Calculate molar absorptivity (ε) analysis_beer->analysis_calc

Caption: Workflow for Experimental Determination of UV-Vis Absorption Maxima.

Detailed Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1 mg) of purified this compound and dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade ethanol in a volumetric flask. This will be your stock solution.

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions in spectroscopic grade ethanol to obtain solutions with concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Place them in the spectrophotometer and perform a baseline correction.

  • Sample Measurement: Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

    • To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus the concentration of the solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (where 'c' is the concentration in mol/L and 'l' is the path length in cm).

Computational Prediction: An In Silico Alternative

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the UV-Vis absorption spectra of molecules. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose.

The general workflow for computational prediction involves:

  • Geometry Optimization: The 3D structure of this compound is first optimized to find its most stable conformation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Excited State Calculations: Using the optimized geometry, TD-DFT calculations are performed to determine the energies of the electronic transitions from the ground state to various excited states.

  • Spectrum Simulation: The calculated excitation energies and their corresponding oscillator strengths are used to simulate the UV-Vis absorption spectrum.

It is important to note that the accuracy of computational predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects in the calculation. While computational methods can provide a good estimate, experimental verification remains the gold standard.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of this compound in ethanol is currently elusive, a scientifically sound estimation can be made through comparative analysis with structurally related compounds. This guide places the expected λmax in the range of 280-300 nm. For definitive characterization, the provided detailed experimental protocol offers a clear and robust pathway for its determination. Furthermore, computational methods like TD-DFT serve as a valuable predictive tool. This comprehensive guide equips researchers with the necessary framework to understand, determine, and predict the photophysical properties of this compound, facilitating its application in various scientific endeavors.

References

  • Silva, J. F., Picada, J. N., Campos, É. L., Leite, G. Z., Obach, E. S., Campo, L. F., & Corrêa, D. S. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

Sources

Safety Operating Guide

2-Benzylbenzoxazole: Proper Disposal & Handling Procedures

[1][2]

Executive Safety Summary (Emergency Card)

Do not skim. This compound is a benzoxazole derivative. While not P-listed (acutely toxic) by the EPA, it possesses significant aquatic toxicity and persistence characteristics that mandate strict incineration protocols.[1]

Parameter Critical Data
Chemical Name 2-Benzylbenzoxazole (2-(Phenylmethyl)benzoxazole)
CAS Number 2008-07-3
Physical State Solid (low melting point) or viscous oil depending on purity.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).[1][2]
Disposal Method High-Temperature Incineration (Fuel Blending).[1]
Drain Disposal STRICTLY PROHIBITED.
RCRA Status Non-listed (Characteristic assessment required); treat as Hazardous Organic Waste .

Technical Justification & Chemical Profile

The "Why" Behind the Protocol

Effective disposal requires understanding the chemical's fate. This compound contains a heterocyclic oxazole ring fused to a benzene ring.[1]

  • Aquatic Persistence: The benzoxazole core is resistant to rapid biodegradation in standard wastewater treatment plants. Release into waterways can result in bioaccumulation in aquatic organisms [1].

  • Thermal Stability: The compound has a high boiling point (~345°C). Low-temperature destruction methods (like autoclaving) are ineffective.[1] Incineration at >1000°C is the only validated method to break the heterocyclic ring [2].

Chemical Properties Relevant to Disposal
PropertyValueImplication for Disposal
Molecular Weight 209.24 g/mol Heavy organic; suitable for fuel blending.[1]
Solubility Low in water; High in organics (DCM, EtOAc)Must be segregated from aqueous waste streams to prevent phase separation issues in waste drums.
Flash Point >110°C (Estimated)Likely not D001 (Ignitable) unless in solvent, but combustible.

Decision Workflow: Disposal Logic

The following diagram outlines the decision logic for categorizing this compound waste streams.

DisposalWorkflowStartWaste Generation: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / Old StockStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidDebrisContaminated PPE/SharpsStateCheck->DebrisSolidWasteSolid Hazardous Waste Drum(Label: Toxic/Irritant)Solid->SolidWasteSolventCheckCheck Solvent TypeLiquid->SolventCheckDebrisBinSolid Hazardous Debris Bin(Double Bagged)Debris->DebrisBinHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(Acetone, EtOAc, EtOH)SolventCheck->NonHalogenatedHaloWasteHalogenated Organic Waste(Segregated Stream)Halogenated->HaloWasteNonHaloWasteNon-Halogenated Organic Waste(High BTU Fuel Blend)NonHalogenated->NonHaloWaste

Figure 1: Segregation logic for Benzoxazole derivatives. Correct stream selection prevents costly re-classification fees and ensures incinerator compatibility.

Detailed Disposal Protocols

Scenario A: Pure Solid Substance (e.g., Expired Stock)

Use this protocol for vials of pure this compound.[1]

  • PPE Requirements:

    • Nitrile gloves (0.11mm minimum thickness).[1]

    • Safety goggles (ANSI Z87.1).[1]

    • Lab coat.

    • Respiratory: If the solid is fine powder, use a P95 particulate respirator or work inside a fume hood.

  • Containerization:

    • Keep the chemical in its original glass vial if possible. Ensure the cap is tight.

    • Place the vial into a clear, sealable secondary bag (Ziploc type).

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "this compound, 98%".[1][3]

    • Hazards: Check "Toxic" and "Irritant".[2][4]

  • Disposal Stream:

    • Place in the Solid Hazardous Waste drum.

    • Note: Do not dissolve in solvent just to dispose of it. Solids are cheaper to incinerate in bulk packs.

Scenario B: Solutions & Reaction Mixtures

Use this protocol if the compound is dissolved in solvents.

  • Segregation (Critical Step):

    • Identify the primary solvent.

    • If Halogenated (DCM, Chloroform): Must go to Halogenated Waste.

    • If Non-Halogenated (Methanol, Ethyl Acetate): Must go to Non-Halogenated/Flammable Waste.

  • Transfer:

    • Pour waste into the appropriate satellite accumulation container (HDPE or Glass carboy) using a funnel.

    • Do not overfill (leave 10% headspace).[1]

  • Rinsing:

    • Triple rinse the reaction vessel with a small amount of the same solvent.

    • Add rinsate to the waste container.

  • Labeling:

    • List all solvents and the solute.

    • Example: "95% Dichloromethane, 5% this compound".[1]

Scenario C: Spill Management

Immediate response for benchtop spills.

  • Isolate: Alert nearby personnel.

  • Solid Spill:

    • Do not dry sweep vigorously (creates dust).[1]

    • Cover with wet paper towels (water or ethanol) to dampen.[1]

    • Scoop up slurry and place in a wide-mouth jar.

    • Label as "Spill Debris: this compound".[1]

  • Liquid Spill:

    • Cover with an absorbent pad or vermiculite.

    • Wait 5 minutes for absorption.

    • Collect material into a sealable bag or bucket.

    • Clean surface with soap and water; collect this water as hazardous waste (do not flush).[1]

Regulatory Compliance (RCRA/EPA)[1][6]

Although this compound is not explicitly listed on the RCRA P-list or U-list, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Classification:

    • If mixed with flammable solvents (Flash point <60°C): D001 (Ignitable) .[1][5]

    • If pure: Classify as Non-RCRA Regulated Hazardous Waste (unless state regulations differ, e.g., California or Massachusetts often have stricter "Toxic" definitions).

  • Best Practice: Treat as Hazardous Waste regardless of the lack of a specific "U" code. This ensures it is sent to a fuel-blending incinerator, which guarantees the destruction of the aquatic-toxic benzoxazole ring.[1]

References

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link][1]

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